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  • Product: 6-Fluoroisoquinoline-8-carboxylic acid
  • CAS: 1909335-83-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of 6-Fluoroisoquinoline-8-carboxylic Acid in Modern Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The integration of selectively fluorinated heterocycles...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The integration of selectively fluorinated heterocycles is a foundational strategy in contemporary medicinal chemistry, with fluorinated compounds now comprising nearly 30% of newly approved small-molecule therapeutics[1]. Among these privileged scaffolds, 6-Fluoroisoquinoline-8-carboxylic acid (CAS: 1909335-83-6) has emerged as a highly versatile building block[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and self-validating synthetic protocols for its incorporation into novel active pharmaceutical ingredients (APIs).

Physicochemical & Structural Profiling

A rigorous understanding of the molecule's baseline properties is critical for downstream synthetic and analytical workflows. The 8-carboxylic acid substitution pattern, combined with the 6-fluoro modification, creates a unique electronic and steric environment compared to more common 4- or 5-substituted isoquinolines.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Chemical Name 6-Fluoroisoquinoline-8-carboxylic acidIUPAC standard nomenclature
CAS Number 1909335-83-6[2]Primary registry identifier
EC Number 984-198-2[2],[3]European regulatory identifier
Molecular Formula C10H6FNO2[4]Exact atom count for MS validation
Monoisotopic Mass 191.03825 Da[4]Target for High-Resolution Mass Spectrometry (HRMS)
Predicted [M+H]+ (m/z) 192.04553[4]Primary ESI+ adduct for LC-MS monitoring
Predicted[M-H]- (m/z) 190.03097[4]Primary ESI- adduct for LC-MS monitoring
Predicted CCS ([M+H]+) 135.3 Ų[4]Collision Cross Section for Ion Mobility MS
SMILES C1=CN=CC2=C(C=C(C=C21)F)C(=O)O[4]Cheminformatics and predictive modeling

Mechanistic Causality: The Privileged Scaffold

The utility of 6-fluoroisoquinoline-8-carboxylic acid in drug discovery is not coincidental; it is driven by precise structure-activity relationship (SAR) causality.

The Fluorine Effect (C6 Position)

The introduction of a fluorine atom at the C6 position serves a dual mechanistic purpose. First, it acts as a metabolic shield . The electron-rich carbocyclic ring of the isoquinoline core is typically highly susceptible to cytochrome P450-mediated oxidation; fluorine substitution sterically and electronically deactivates this site, significantly enhancing the biological half-life of the resulting drug candidate[1]. Second, the strong electron-withdrawing inductive effect of the fluorine atom subtly lowers the pKa of the isoquinoline nitrogen. This pKa modulation optimizes the hydrogen-bond acceptor capacity of the nitrogen atom—a critical interaction point for the hinge region of kinases—while simultaneously improving the lipophilicity and membrane permeability of the overall scaffold[1],[5].

The Vectorial Handle (C8 Carboxylic Acid)

The C8-carboxylic acid provides a highly specific vector for derivatization. In the context of target binding, substituents at the 8-position project into unique solvent-exposed regions or adjacent sub-pockets, distinguishing them from 4- or 5-substituted analogs[6]. This trajectory is invaluable for generating novel intellectual property and navigating highly crowded patent landscapes[7]. Isoquinoline derivatives utilizing similar fluorinated architectures have been successfully deployed in the synthesis of ROCK inhibitors (e.g., Ripasudil)[1],[5], potent CXCR4 antagonists[6], and dihydroorotate dehydrogenase (DHODH) inhibitors for malaria prophylaxis[8].

Pharmacophore Core 6-FIQ-8-CA Scaffold Privileged Bicyclic Core F_Atom C6-Fluorine Metabolic Block & Lipophilicity Core->F_Atom N_Atom Isoquinoline N H-Bond Acceptor (Hinge) Core->N_Atom COOH C8-Carboxylic Acid Solvent Vector / Amidation Core->COOH Target1 Cytochrome P450 Resistance F_Atom->Target1 Target2 Kinase Hinge Binding N_Atom->Target2 Target3 Target Selectivity & Solubility COOH->Target3

Caption: Pharmacophore mapping of the 6-FIQ-8-CA scaffold in target binding.

Self-Validating Experimental Workflows

To incorporate 6-fluoroisoquinoline-8-carboxylic acid into a target molecule, amide coupling is the most frequent transformation. However, the C8 position is sterically encumbered by the adjacent C1 proton of the isoquinoline ring. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often yield sluggish kinetics and incomplete conversion. Therefore, uronium-based coupling reagents (e.g., HATU) are required.

The following protocol is designed as a self-validating system , ensuring that empirical data drives each step of the workflow.

Step-by-Step Amide Coupling Protocol

Step 1: Baseline Establishment (Pre-Reaction)

  • Action: Acquire an LC-MS trace of the starting 6-fluoroisoquinoline-8-carboxylic acid.

  • Validation: Confirm the presence of the exact mass [M+H]+ at 192.04 m/z[4]. This establishes the exact retention time of the starting material on your specific column, preventing false positives later.

Step 2: Activation

  • Action: Dissolve 6-fluoroisoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Cool the mixture to 0 °C, then add HATU (1.2 eq) portion-wise.

  • Causality: Cooling prevents the thermal degradation of the highly reactive O-7-azabenzotriazol-1-yl ester intermediate. DIPEA ensures the carboxylic acid is fully deprotonated, maximizing nucleophilic attack on the HATU reagent.

Step 3: Nucleophilic Addition

  • Action: After 15 minutes of activation, add the desired primary or secondary amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

Step 4: In-Process Control (IPC) Feedback Loop

  • Action: Sample 5 µL of the reaction mixture, dilute in 1 mL of MeCN/H2O, and inject into the LC-MS.

  • Validation: The reaction is only deemed complete when the baseline peak (192.04 m/z)[4] is completely consumed, and a new peak corresponding to the exact mass of the target amide is dominant. If unreacted acid remains, the system dictates the addition of 0.2 eq of HATU and amine.

Step 5: Workup and Isolation

  • Action: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Workflow Start 6-FIQ-8-CA (1.0 eq) Act Activation HATU (1.2 eq), DIPEA (3.0 eq) DMF, 0 °C to RT Start->Act Couple Amine Addition R-NH2 (1.1 eq) RT, 2 hours Act->Couple IPC IPC (LC-MS) Check [M+H]+ consumption Couple->IPC IPC->Act Incomplete Conversion Workup Aqueous Workup EtOAc / 5% LiCl IPC->Workup Conversion >95% Pure Final Product >95% Purity (NMR/HPLC) Workup->Pure

Caption: Synthetic workflow for 6-FIQ-8-CA amide coupling with IPC feedback loop.

Analytical Validation Framework

To guarantee structural integrity and differentiate the product from related positional isomers (such as 6-fluoroisoquinoline-7-carboxylic acid or 7-fluoroisoquinoline-8-carboxylic acid[2]), orthogonal analytical validation is mandatory:

  • 19F NMR Spectroscopy: Crucial for confirming the retention of the fluorine atom. The C6-fluorine typically resonates between -110 to -115 ppm (depending on the deuterated solvent and the exact electronic nature of the synthesized amide).

  • 1H NMR Spectroscopy: Validates the success of the coupling by confirming the disappearance of the broad carboxylic acid proton (~13.0 ppm) and the emergence of the new amide/amine protons, alongside the preservation of the characteristic isoquinoline aromatic splitting pattern.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact monoisotopic mass of the final compound, ensuring no unexpected side reactions (such as defluorination) occurred during the basic coupling conditions.

References

  • NextSDS. 6-fluoroisoquinoline-8-carboxylic acid — Chemical Substance Information.
  • PubChemLite. 6-fluoroisoquinoline-8-carboxylic acid (C10H6FNO2) Structural Information.
  • ECHA CHEM. 6-fluoroisoquinoline-8-carboxylic acid Regulatory Context.
  • Chemical Reviews (ACS). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas.
  • Malaria Journal (NIH/PMC). Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series.
  • Molecules (NIH/PMC). Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists.
  • ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • PubChemLite. HPKZYMUSHOSMAS-UHFFFAOYSA-N - Explore.

Sources

Exploratory

Spectroscopic Characterization of 6-Fluoroisoquinoline-8-carboxylic Acid: A Comprehensive Guide for Structural Elucidation

Executive Summary In modern drug discovery, functionalized isoquinolines serve as privileged scaffolds due to their profound interactions with diverse biological targets. Specifically, 6-Fluoroisoquinoline-8-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized isoquinolines serve as privileged scaffolds due to their profound interactions with diverse biological targets. Specifically, 6-Fluoroisoquinoline-8-carboxylic acid (CAS: 1909335-83-6) presents a highly specialized building block. The strategic placement of a fluorine atom at the C6 position modulates lipophilicity and metabolic stability, while the C8 carboxylic acid provides a vital anchor for hydrogen bonding and synthetic functionalization.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 6-fluoroisoquinoline-8-carboxylic acid. Designed for analytical chemists and drug development professionals, this guide synthesizes the causality behind experimental choices with self-validating protocols across High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy.

Orthogonal Analytical Strategy

To achieve unequivocal structural elucidation, a single analytical technique is insufficient. The presence of a basic isoquinoline nitrogen, an acidic carboxylic moiety, and a highly electronegative fluorine atom necessitates an orthogonal approach.

AnalyticalWorkflow SamplePrep Sample Preparation (Solubilization & QC) NMR Multinuclear NMR (1H, 13C, 19F, 2D) SamplePrep->NMR IR FT-IR Spectroscopy (Functional Groups) SamplePrep->IR MS HRMS (ESI-TOF) (Exact Mass & Formula) SamplePrep->MS DataInt Orthogonal Data Integration (Spectral Cross-Validation) NMR->DataInt Connectivity & Environment IR->DataInt C=O, O-H, C-F Modes MS->DataInt m/z 192.0455[M+H]+ StructConf Structural Confirmation: 6-Fluoroisoquinoline-8-carboxylic acid DataInt->StructConf Self-Validating Consensus

Figure 1: Orthogonal analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Physicochemical Rationale

Mass spectrometry provides the foundational confirmation of the molecular formula ( C10​H6​FNO2​ ). Because 6-fluoroisoquinoline-8-carboxylic acid is an amphoteric molecule, it is highly responsive to Electrospray Ionization (ESI) in both positive and negative modes. The basic isoquinoline nitrogen readily accepts a proton, while the carboxylic acid easily deprotonates[1].

Quantitative Spectral Data

Table 1: HRMS Adducts and Exact Mass Data

Ionization Mode Adduct Theoretical m/z Diagnostic Significance
Positive (ESI+) [M+H]⁺ 192.0455 Confirms protonation of the basic isoquinoline nitrogen[1].
Positive (ESI+) [M+Na]⁺ 214.0275 Sodium adduct formation, common in LC-MS buffers[1].
Negative (ESI-) [M-H]⁻ 190.0310 Confirms the presence of the acidic carboxylic moiety[1].

| Negative (ESI-) | [M+HCOO]⁻ | 236.0365 | Formate adduct, highly diagnostic if formic acid is used in the mobile phase[1]. |

Self-Validating Protocol: Dual-Polarity LC-HRMS
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol:Water (50:50 v/v).

  • Chromatography: Inject 2 µL onto a C18 UPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Ionization (Self-Validation Step): Program the mass spectrometer to rapidly switch between ESI+ and ESI- modes within the same run.

  • Data Analysis: The protocol is self-validating if the chromatographic retention time for the [M+H]⁺ peak (192.0455) perfectly co-elutes with the [M-H]⁻ peak (190.0310). A mass error of < 5 ppm is required for positive identification.

Vibrational Spectroscopy (FT-IR)

Causality & Physicochemical Rationale

Infrared spectroscopy is critical for validating the functional groups. Carboxylic acids are unique because they predominantly exist as strongly hydrogen-bonded dimers in the solid state. This phenomenon causes the O–H stretch to appear as an exceptionally broad band from 3300 to 2500 cm⁻¹, often obscuring the sharper C–H stretching bands[2]. Furthermore, because the carboxylic acid at C8 is directly attached to the aromatic isoquinoline ring, the C=O stretch is lowered to the 1710–1680 cm⁻¹ range due to pi-conjugation[3].

Quantitative Spectral Data

Table 2: Key FT-IR Vibrational Assignments

Wavenumber (cm⁻¹) Vibrational Mode Structural Rationale
3300 – 2500 O–H stretch (broad) Indicates strong intermolecular hydrogen bonding of the acid dimer[2].
1710 – 1680 C=O stretch (strong) Diagnostic of a conjugated aromatic carboxylic acid[3].
1620 – 1580 C=C / C=N stretch Aromatic ring breathing modes of the isoquinoline core.
1320 – 1210 C–O stretch Single bond stretching of the carboxyl group[2].

| ~1150 – 1100 | C–F stretch | Characteristic strong absorption for aromatic fluorides. |

Self-Validating Protocol: ATR-FTIR
  • Background Acquisition (Quality Control): Prior to sample analysis, acquire a background spectrum (32 scans) on the clean Diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric water vapor and CO₂, which can artificially distort the broad O-H region.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Validation: The spectrum is validated if the C=O peak (strongest peak in the spectrum) is present alongside the broad O-H envelope[2]. If the C=O peak is shifted above 1730 cm⁻¹, suspect esterification or loss of conjugation.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Causality & Physicochemical Rationale

NMR provides the definitive map of atomic connectivity. Isoquinolines possess a distinct electronic distribution compared to quinolines[4]. The nitrogen at position 2 exerts a strong electron-withdrawing effect, significantly deshielding the protons at positions 1 and 3. In 6-fluoroisoquinoline-8-carboxylic acid, the H1 proton is exceptionally deshielded due to both the adjacent nitrogen and the peri-interaction with the C8 carboxylic acid.

The inclusion of the fluorine atom at C6 provides a massive analytical advantage. ¹⁹F NMR will yield a distinct signal around -110 to -115 ppm, characteristic of fused fluoro-isoquinolines[5]. In the ¹³C spectrum, the carbon directly attached to the fluorine (C6) will exhibit a massive scalar coupling constant (¹J_CF ≈ 250 Hz), while the adjacent carbons (C5, C7) will show smaller, yet distinct, 2-bond couplings (²J_CF ≈ 20-30 Hz)[6].

NMRLlogic Molecule 6-Fluoroisoquinoline- 8-carboxylic acid F_Atom 19F NMR (~ -112 ppm) Molecule->F_Atom C_Carbonyl 13C NMR (C=O, ~168 ppm) Molecule->C_Carbonyl H_Aromatic 1H NMR (Isoquinoline Core, 7.5 - 9.5 ppm) Molecule->H_Aromatic Coupling 1J, 2J, 3J C-F Coupling Analysis F_Atom->Coupling H_Aromatic->Coupling Regiochemistry\nConfirmation Regiochemistry Confirmation Coupling->Regiochemistry\nConfirmation

Figure 2: Multinuclear NMR signal assignment and regiochemistry logic.

Quantitative Spectral Data

Table 3: Predicted NMR Chemical Shifts (in DMSO-d₆)

Nucleus Chemical Shift (ppm) Multiplicity / Coupling Structural Assignment
¹H ~13.5 Broad singlet COOH proton (exchangeable with D₂O).
¹H 9.2 – 9.5 Singlet H1 (Highly deshielded by N2 and peri-COOH).
¹H 8.5 – 8.7 Doublet H3 (Deshielded by adjacent N2).
¹H 7.8 – 8.2 Multiplets H4, H5, H7 (Aromatic core, exhibiting ³J_HF and ⁴J_HF coupling).
¹³C ~167.0 Singlet C=O (Carboxylic acid carbon).
¹³C ~160.0 Doublet (¹J_CF ≈ 250 Hz) C6 (Fluorinated aromatic carbon)[6].
¹³C 110 – 155 Doublets (²J_CF, ³J_CF) Remaining aromatic carbons showing scalar C-F coupling[6].

| ¹⁹F | -110 to -115 | Multiplet | F at C6 (Coupled to H5 and H7)[5]. |

Self-Validating Protocol: Multinuclear & 2D NMR
  • Solvent Selection (Causality): Due to the zwitterionic potential and strong hydrogen bonding of the carboxylic acid, non-polar solvents like CDCl₃ will yield poor resolution. Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆.

  • 1D Acquisition: Acquire ¹H (400 MHz, 16 scans), ¹³C (100 MHz, 512 scans), and ¹⁹F (376 MHz, 64 scans).

  • 2D Cross-Validation: To build a self-validating dataset, acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Data Interpretation: The structure is positively confirmed if the HMBC shows a clear 3-bond correlation from the highly deshielded H1 proton to the C8 carboxylic acid carbon, proving the regiochemistry of the substitution. Furthermore, the ¹⁹F spectrum must show a single resonance, confirming mono-fluorination.

References

  • Title : PubChemLite - 6-fluoroisoquinoline-8-carboxylic acid (C10H6FNO2) | Source : uni.lu | URL : [Link]

  • Title : IR Spectroscopy Tutorial: Carboxylic Acids | Source : orgchemboulder.com | URL : [Link]

  • Title : The C=O Bond, Part III: Carboxylic Acids | Source : spectroscopyonline.com | URL : [Link]

  • Title : SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE | Source : clockss.org | URL :[Link]

  • Title : A convenient procedure for the synthesis of fused fluoro isoquinolines | Source : doi.org | URL : [Link]

Sources

Foundational

Comprehensive Safety and Handling Whitepaper: 6-Fluoroisoquinoline-8-carboxylic Acid in Drug Development

Executive Summary 6-Fluoroisoquinoline-8-carboxylic acid (CAS: 1909335-83-6) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoroisoquinoline-8-carboxylic acid (CAS: 1909335-83-6) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and anti-inflammatory agents[1]. The strategic placement of the electron-withdrawing fluorine atom at the 6-position, combined with the carboxylic acid at the 8-position, creates a unique electronic topology. While this enhances its utility in structure-based drug design by improving metabolic stability and target binding, it also necessitates stringent, causality-driven safety protocols[1]. This whitepaper provides an authoritative guide to the physicochemical properties, toxicological mechanisms, and self-validating handling workflows required to safely leverage this compound in laboratory and pilot-scale environments.

Physicochemical & Structural Profiling

Understanding the intrinsic properties of 6-Fluoroisoquinoline-8-carboxylic acid is the first step in predicting its behavior in both biological systems and synthetic workflows. The proximity of the carboxylic acid to the isoquinoline nitrogen (8-position) significantly influences its pKa and solubility profile due to potential intramolecular hydrogen bonding or zwitterion formation[1].

Table 1: Key Chemical Identifiers and Physicochemical Data

PropertyValueSource / Validation
Chemical Name 6-Fluoroisoquinoline-8-carboxylic acidIUPAC Standard
CAS Number 1909335-83-6[2][3]
Molecular Formula C10H6FNO2[4]
Molecular Weight 191.16 g/mol [3]
Appearance Off-white to brownish-yellow solid (analogous)[5]
Storage Conditions 0–8 °C, dry and dark[5]

Hazard Identification & Toxicological Mechanisms

According to the Globally Harmonized System (GHS), 6-Fluoroisoquinoline-8-carboxylic acid exhibits multi-route acute toxicity and specific target organ toxicity[2].

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled[2]. The lipophilic nature of the fluorinated aromatic ring facilitates rapid absorption across dermal and mucosal barriers.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The compound acts as a mild electrophile. The carboxylic acid proton can induce localized pH drops, while the electron-deficient isoquinoline core can interact with nucleophilic residues in epithelial proteins, causing irritation[2].

  • STOT SE 3 (H336): May cause drowsiness or dizziness[2]. Small, lipophilic nitrogen-containing heterocycles can cross the blood-brain barrier (BBB). Once in the central nervous system, they may interact non-specifically with neuroreceptors, leading to CNS depression.

Causality Insight: The fluorine atom increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability compared to non-fluorinated analogs. This pharmacokinetic property, while beneficial for drug design, directly correlates with its acute toxicity and STOT SE 3 classification by increasing systemic exposure upon accidental contact.

ToxicityPathway A 6-Fluoro-8-COOH Isoquinoline B Cellular Absorption (Lipophilic Core) A->B Exposure (Oral/Dermal/Inhalation) C Electrophilic Stress (Fluoro-Aromatic) B->C Protein Interaction E CNS / Respiratory Targeting B->E Systemic Circulation D Local Tissue Irritation (H315, H319) C->D Epithelial Contact F STOT SE 3 (H336) E->F BBB Crossing & Binding

Mechanistic pathway linking the chemical structure to its GHS hazard classifications.

Advanced Handling, Storage, and PPE Protocols

To mitigate the risks outlined above, handling must be strictly controlled using field-proven safety measures.

  • Ventilation: Must be handled in a certified Class II Type A2 biological safety cabinet or a high-flow chemical fume hood to prevent inhalation of aerosolized dust, mitigating H332 and H336 risks[2].

  • Glove Selection (Experience-Based): Standard latex is insufficient. Use double-layered nitrile gloves for dry powder handling. If dissolving the compound in polar aprotic solvents (e.g., DMF, DMSO)—which rapidly carry solutes through nitrile—you must switch to butyl rubber or laminate (Silver Shield) gloves to prevent transdermal delivery of the API.

  • Storage: Store at 0–8 °C under an inert atmosphere (Argon or Nitrogen)[5]. The proximity of the carboxylic acid to the basic nitrogen can lead to slow, moisture-catalyzed degradation or zwitterionic aggregation over time if exposed to ambient humidity.

Self-Validating Experimental Workflows

In drug discovery, 6-Fluoroisoquinoline-8-carboxylic acid is frequently used in amide coupling reactions to generate library compounds[1]. Below is a self-validating protocol designed to ensure both chemical conversion and operator safety.

Step-by-Step Methodology: Amide Coupling & Validation

  • Preparation & Weighing: Tare a static-free vial inside the fume hood. Weigh the required mass of 6-Fluoroisoquinoline-8-carboxylic acid using an anti-static ceramic spatula to prevent airborne dispersion.

  • Dissolution: Add anhydrous DMF. Validation Check: The solution should be entirely clear. If cloudy, moisture contamination has occurred, risking the formation of unreactive aggregates.

  • Activation: Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). The base deprotonates the carboxylic acid, while the sterically hindered nature of the 8-position requires a highly reactive uronium salt like HATU for efficient activation.

  • Amine Addition: Slowly add the target amine under an inert atmosphere.

  • In-Process Monitoring (Self-Validation): After 2 hours, quench a 5 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS. Validation: Look for the disappearance of the m/z 192 [M+H]+ peak[6] and the appearance of the product mass.

  • Quenching: Quench the bulk reaction with saturated aqueous NaHCO3 to neutralize any unreacted acid and excess HATU, mitigating post-reaction exposure risks before disposal.

ExpWorkflow Step1 1. Preparation Fume Hood PPE: Butyl Gloves Step2 2. Weighing & Dissolution Anti-static Tools Anhydrous DMF Step1->Step2 Controlled Transfer Step3 3. Reaction Setup Amide Coupling (HATU/DIPEA) Step2->Step3 Inert Atmosphere (N2/Ar) Step4 4. In-Process Validation LC-MS Aliquot Testing (m/z 192) Step3->Step4 Monitor Conversion Step4->Step3 Incomplete (<95%) Step5 5. Quenching & Cleanup Neutralize with NaHCO3 Step4->Step5 Complete (>95%)

Self-validating experimental workflow for the safe handling and reaction of the compound.

Emergency Response & Spill Management

  • Solid Spills: Do not sweep dry. Lightly mist the spill with water to bind the dust, then cover with damp absorbent paper. Collect into a sealed, labeled hazardous waste container.

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Because it is a Skin Irrit. 2 hazard[2], do not use harsh soaps that might further abrade the skin and artificially increase systemic absorption.

  • Inhalation: Move the affected person to fresh air. If drowsiness or dizziness (STOT SE 3) persists[2], administer oxygen and seek immediate medical attention.

References

  • NextSDS - 6-fluoroisoquinoline-8-carboxylic acid — Chemical Substance Information. Available at:[Link]

  • ECHA CHEM - Substance Information: 6-fluoroisoquinoline-8-carboxylic acid. Available at: [Link]

  • PubChemLite / Uni.lu - 6-fluoroisoquinoline-8-carboxylic acid (C10H6FNO2). Available at:[Link]

Sources

Exploratory

Engineering the Isoquinoline Scaffold: The Strategic Role of Fluorination in Structure-Activity Relationship (SAR) Studies

Introduction: The "Fluorine Magic" in Heterocyclic Chemistry For drug development professionals, the isoquinoline scaffold represents a privileged pharmacophore embedded within numerous biologically active compounds, ran...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Magic" in Heterocyclic Chemistry

For drug development professionals, the isoquinoline scaffold represents a privileged pharmacophore embedded within numerous biologically active compounds, ranging from kinase inhibitors to phosphodiesterase (PDE) modulators. However, native isoquinolines often suffer from rapid oxidative metabolism and suboptimal membrane permeability. The strategic introduction of fluorine—a practice colloquially known as "fluorine magic"—serves as a highly rational approach to modulate the physicochemical and pharmacokinetic profiles of these molecules[1].

As application scientists, we do not merely add fluorine to fill chemical space; we use it as a precision tool to tune basicity, block metabolic liabilities, and enhance target engagement. This guide dissects the causality behind fluorinated isoquinoline SAR and provides self-validating experimental frameworks for their evaluation.

The Physicochemical Causality of Fluorination

The impact of fluorine on the isoquinoline core is driven by its unique atomic properties: it is highly electronegative, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å), allowing for isosteric replacement without massive steric penalties.

Modulation of pKa and Lipophilicity (logD)

Fluorine's profound electron-withdrawing nature via inductive effects significantly alters the electron density of the isoquinoline ring. Fluorination in the vicinity of the isoquinoline nitrogen universally decreases its basicity (pKa)[2]. Lowering the pKa from ~5.4 to ~4.5 ensures that a larger fraction of the drug remains un-ionized at physiological pH (7.4), which directly drives an increase in lipophilicity (logD) and transcellular membrane permeability[3].

Metabolic Shielding and Efflux Evasion

The carbon-fluorine (C-F) bond is exceptionally strong (~110 kcal/mol), making it highly resistant to cytochrome P450 (CYP450) mediated oxidation[4]. By placing fluorine at known metabolic soft spots (e.g., the C5 or C6 positions), we can effectively shut down primary oxidative clearance pathways. Furthermore, while the addition of fluorine increases the absolute molecular weight, utilizing a "fluorine-corrected molecular weight" (MWFC) has proven to be a superior predictive descriptor, demonstrating that fluorination does not inherently increase the risk of P-glycoprotein (P-gp) mediated efflux[5].

Quantitative Physicochemical Profiling

The table below summarizes the predictive and established physicochemical shifts induced by step-wise fluorination of the isoquinoline core.

CompoundMolecular WeightlogP (Lipophilicity)pKa (Basicity)Predicted Metabolic Stability
Isoquinoline 129.162.085.42Baseline (Rapid CYP oxidation)
5-Fluoroisoquinoline 147.152.27~4.8Moderate enhancement
6-Fluoroisoquinoline 147.152.27~5.0Moderate enhancement
5,6-Difluoroisoquinoline 165.142.46~4.5High enhancement (Shielded core)

Data synthesized from comparative SAR modeling of isoquinoline analogs[3].

Structural-Activity Relationship (SAR) Trends

The exact positioning of the fluorine atom dictates the pharmacological outcome.

  • PDE4 Inhibition: In the optimization of isoquinolin-1(2H)-one derivatives for PDE4B inhibition, SAR analysis revealed that introducing a fluorine atom at the C-7 position significantly improved binding affinity and anti-inflammatory activity, whereas a chlorine substitution at C-6 was detrimental[6].

  • Oncology Targets: In the development of quinoline/isoquinoline analogs targeting triple-negative breast cancer, systematic SAR mapping demonstrated that meta and para di-fluoro substitutions on the peripheral rings yielded a 2-fold improvement in potency compared to mono-fluorinated or un-fluorinated baselines[7].

Pathway Ligand Fluorinated Isoquinoline Target Target Protein (e.g., Kinase/PDE4) Ligand->Target High Affinity Binding (Enhanced by F) Metabolism CYP450 Enzymes Ligand->Metabolism Oxidation Attempt Effect Therapeutic Efficacy (Apoptosis/Anti-inflammation) Target->Effect Pathway Modulation Clearance Metabolic Clearance Metabolism->Clearance Blocked by C-F Bond

Mechanism of enhanced target engagement and metabolic resistance by fluorinated isoquinolines.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the SAR of novel fluorinated isoquinolines, we implement a closed-loop testing funnel. Every protocol must be self-validating to ensure that observed SAR shifts are genuine biological phenomena, not assay artifacts.

SAR_Workflow Synth Late-Stage Fluorination of Isoquinoline Core PhysChem Physicochemical Profiling (pKa, logD, Permeability) Synth->PhysChem Yields analogs InVitro In Vitro Assays (Target Binding, IC50) PhysChem->InVitro Selects candidates Metab Metabolic Stability (HLM/MLM Clearance) InVitro->Metab Active compounds LeadOpt Lead Optimization & SAR Modeling Metab->LeadOpt Stable candidates LeadOpt->Synth Iterative design

Workflow for iterative SAR evaluation of fluorinated isoquinoline derivatives.

In Vitro Microsomal Stability Assay (HLM/MLM)

Causality: We utilize Human Liver Microsomes (HLM) rather than whole hepatocytes to specifically isolate Phase I CYP450-mediated oxidative metabolism. This directly tests the hypothesis that the C-F bond shields the isoquinoline core from specific oxidative liabilities without confounding factors like Phase II conjugation. Self-Validating Mechanism: The protocol mandates spiking a structurally distinct, metabolically stable internal standard (IS) directly into the quench solution. If the IS peak area fluctuates by >15% across time points during LC-MS/MS analysis, the system automatically flags a matrix effect or extraction failure, inherently preventing false-positive stability readouts.

Step-by-Step Methodology:

  • Incubation Preparation: Dilute HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add the fluorinated isoquinoline test compound to a final concentration of 1 μM (keep organic solvent <0.5% to prevent CYP inhibition).

  • Pre-Warming: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the oxidative reaction.

  • Time-Course Aliquoting: At intervals (0, 5, 15, 30, 45, 60 mins), extract 50 μL aliquots.

  • Quenching & Precipitation: Immediately transfer the aliquot into 150 μL of ice-cold acetonitrile containing the Internal Standard (e.g., Tolbutamide). Vortex for 2 minutes and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) based on the log-linear decline of the compound/IS peak area ratio.

Target Engagement: Kinase / PDE4 Inhibition Assay

Causality: Assessing IC50​ via a luminescence-based ATP depletion assay provides a direct, high-throughput readout of target inhibition. We run this alongside a counter-screen against a non-target protein to ensure that the fluorine addition improved specific target engagement (via favorable electrostatic interactions) rather than causing indiscriminate lipophilic binding. Self-Validating Mechanism: The inclusion of a known reference inhibitor (e.g., Staurosporine for kinases, or Rolipram for PDE4) on every plate establishes a dynamic baseline. If the reference IC50​ shifts outside its historical 3-sigma control limits, the entire plate is invalidated, ensuring that assay drift does not masquerade as an SAR improvement.

Step-by-Step Methodology:

  • Compound Plating: Dispense the fluorinated isoquinoline analogs in a 10-point, 3-fold serial dilution series into a 384-well plate using an acoustic dispenser (e.g., Echo).

  • Enzyme Incubation: Add the target enzyme (e.g., PDE4B or specific Kinase) suspended in assay buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the substrate and ATP at their respective Km​ concentrations. Incubate for 60 minutes.

  • Detection: Add the luminescence detection reagent (e.g., Kinase-Glo®). The reagent halts the reaction and generates a luminescent signal inversely proportional to the amount of ATP consumed by the enzyme.

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against positive (vehicle) and negative (no enzyme) controls. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50​ .

Conclusion

The integration of fluorinated isoquinolines into drug discovery pipelines is a masterclass in rational drug design. By understanding the causal relationship between fluorine substitution, pKa modulation, and CYP450 evasion, researchers can systematically bypass the pharmacokinetic bottlenecks that plague native heterocycles. When coupled with self-validating experimental workflows, the "fluorine magic" transitions from empirical guesswork to a predictable, highly tunable engineering paradigm.

Sources

Foundational

In vitro metabolic stability of 6-Fluoroisoquinoline-8-carboxylic acid

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 6-Fluoroisoquinoline-8-carboxylic acid Authored by: A Senior Application Scientist Introduction: The Critical Role of Metabolic Stability in Drug Discove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 6-Fluoroisoquinoline-8-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity from a promising lead to a viable drug candidate, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[4] This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro metabolic stability of 6-Fluoroisoquinoline-8-carboxylic acid, a molecule of interest due to its fluorinated isoquinoline core, a scaffold present in numerous bioactive compounds.[5][6]

The structure of 6-Fluoroisoquinoline-8-carboxylic acid presents two key moieties for metabolic consideration: the isoquinoline ring system and the carboxylic acid group. The isoquinoline ring may be susceptible to Phase I oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[7][8] The carboxylic acid group is a prime candidate for Phase II conjugation reactions, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs).[9][10][11] Therefore, a thorough in vitro evaluation must encompass both Phase I and Phase II metabolic pathways.

This guide will detail the rationale and protocols for two cornerstone assays in metabolic stability screening: the liver microsomal stability assay and the hepatocyte stability assay. We will delve into the causality behind experimental choices, data interpretation, and the construction of self-validating experimental systems.

Anticipated Metabolic Pathways of 6-Fluoroisoquinoline-8-carboxylic acid

Based on its chemical structure, 6-Fluoroisoquinoline-8-carboxylic acid is likely to undergo both Phase I and Phase II metabolism.

Phase I Metabolism (Oxidation): The isoquinoline ring system is a potential site for oxidative metabolism by CYP enzymes located in the liver microsomes.[4][12] Studies on the parent compound, quinoline, have shown that enzymes like CYP2A6 and CYP2E1 are involved in its metabolism, leading to hydroxylated metabolites and N-oxides.[7][13] The presence of a fluorine atom at the 6-position may influence the rate and regioselectivity of these oxidative reactions, potentially by altering the electronic properties of the aromatic system.[5]

Phase II Metabolism (Conjugation): The carboxylic acid moiety is a key functional group for Phase II conjugation reactions.[9] Glucuronidation, the covalent addition of glucuronic acid, is a major pathway for the elimination of compounds containing carboxylic acids.[10][11] This reaction is catalyzed by UGTs, with isoforms such as UGT2B7, UGT1A3, and UGT1A9 being particularly important for the glucuronidation of carboxylic acids.[9][14] The resulting acyl-glucuronide is more water-soluble and readily excreted.[10]

The following diagram illustrates the potential metabolic pathways:

Metabolic Pathways 6-Fluoroisoquinoline-8-carboxylic acid 6-Fluoroisoquinoline-8-carboxylic acid Phase I Metabolites (Oxidized) Phase I Metabolites (Oxidized) 6-Fluoroisoquinoline-8-carboxylic acid->Phase I Metabolites (Oxidized) CYP450 Enzymes (e.g., CYP2A6, CYP2E1) Phase II Metabolite (Acyl-glucuronide) Phase II Metabolite (Acyl-glucuronide) 6-Fluoroisoquinoline-8-carboxylic acid->Phase II Metabolite (Acyl-glucuronide) UGT Enzymes (e.g., UGT2B7)

Caption: Potential Phase I and Phase II metabolic pathways for 6-Fluoroisoquinoline-8-carboxylic acid.

Experimental Assessment of In Vitro Metabolic Stability

To experimentally determine the metabolic stability of 6-Fluoroisoquinoline-8-carboxylic acid, two primary in vitro systems are employed: liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to assess Phase I metabolic stability.[15] Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[4][16]

Causality Behind Experimental Choices:

  • Use of Liver Microsomes: Provides a concentrated source of Phase I enzymes, making it ideal for initial screening of CYP-mediated metabolism.[2][15]

  • NADPH Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity. Its inclusion initiates the metabolic reaction.[17] A control incubation without NADPH is crucial to assess for any non-enzymatic degradation.[15]

  • Incubation at 37°C: Mimics physiological temperature to ensure optimal enzyme activity.[17]

  • Quenching with Organic Solvent: Cold acetonitrile or methanol is used to terminate the reaction by precipitating proteins and stopping all enzymatic activity.[17]

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry provides the high sensitivity and specificity required to quantify the disappearance of the parent compound over time.[17][18]

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 6-Fluoroisoquinoline-8-carboxylic acid in DMSO.

    • Working Solution: Dilute the stock solution to 100 µM in 0.05 M phosphate buffer (pH 7.4).[17]

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[15]

    • NADPH Solution: Prepare a 5 mM solution of NADPH in phosphate buffer.

  • Incubation:

    • Pre-warm the liver microsome solution and the test compound working solution to 37°C for 10 minutes.[19]

    • Initiate the reaction by adding the NADPH solution to the microsome/compound mixture. The final concentration of the test compound should be 1 µM.[15]

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[15]

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[17]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.[17]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of 6-Fluoroisoquinoline-8-carboxylic acid remaining at each time point.

The workflow for the liver microsomal stability assay is depicted below:

Microsomal Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Reagents Prepare Reagents Pre-warm Pre-warm Prepare Reagents->Pre-warm Initiate Reaction (add NADPH) Initiate Reaction (add NADPH) Pre-warm->Initiate Reaction (add NADPH) Incubate at 37°C Incubate at 37°C Initiate Reaction (add NADPH)->Incubate at 37°C Time-point Sampling & Quenching Time-point Sampling & Quenching Incubate at 37°C->Time-point Sampling & Quenching Centrifuge Centrifuge Time-point Sampling & Quenching->Centrifuge Supernatant Transfer Supernatant Transfer Centrifuge->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation Hepatocyte Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw & Prepare Hepatocytes Thaw & Prepare Hepatocytes Pre-incubate Hepatocytes Pre-incubate Hepatocytes Thaw & Prepare Hepatocytes->Pre-incubate Hepatocytes Prepare Test Compound Prepare Test Compound Initiate Reaction Initiate Reaction Prepare Test Compound->Initiate Reaction Pre-incubate Hepatocytes->Initiate Reaction Incubate at 37°C Incubate at 37°C Initiate Reaction->Incubate at 37°C Time-point Sampling & Quenching Time-point Sampling & Quenching Incubate at 37°C->Time-point Sampling & Quenching Centrifuge Centrifuge Time-point Sampling & Quenching->Centrifuge Supernatant Transfer Supernatant Transfer Centrifuge->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Caption: Workflow for the in vitro hepatocyte stability assay.

Data Analysis and Interpretation

The primary data obtained from these assays is the percentage of the parent compound remaining at each time point. This data is then used to calculate key pharmacokinetic parameters. [4][18]

  • Half-Life (t½): The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the resulting line is the elimination rate constant (k). The half-life is calculated as:

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This parameter represents the inherent ability of the liver to metabolize a drug. [4]It is calculated from the half-life and the protein or cell concentration in the incubation.

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein) [4] * For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume in µL / number of cells in millions) [20] These in vitro CLint values can then be scaled to predict in vivo hepatic clearance. [21][22]

Summarized Quantitative Data

The following table presents hypothetical data for 6-Fluoroisoquinoline-8-carboxylic acid in both human liver microsomes and human hepatocytes, alongside control compounds.

CompoundAssay Systemt½ (min)CLint (µL/min/mg or 10^6 cells)Predicted In Vivo Clearance
6-Fluoroisoquinoline-8-carboxylic acid Human Liver Microsomes>60<10Low
6-Fluoroisoquinoline-8-carboxylic acid Human Hepatocytes4515Moderate
Midazolam (Phase I Control)Human Liver Microsomes1546High
Diclofenac (Phase I/II Control)Human Hepatocytes2528High

Interpretation of Hypothetical Data:

  • The high stability in liver microsomes (>60 min half-life) suggests that 6-Fluoroisoquinoline-8-carboxylic acid is not extensively metabolized by Phase I (CYP) enzymes.

  • The moderate stability in hepatocytes (45 min half-life) indicates that the compound is cleared, likely through Phase II metabolism (e.g., glucuronidation of the carboxylic acid), which is not present in the microsomal assay. This highlights the importance of using hepatocytes for compounds with functional groups amenable to conjugation. [23]

Conclusion: A Pathway to Informed Drug Development

The in vitro metabolic stability assays detailed in this guide are indispensable tools in modern drug discovery. [18][24]By employing both liver microsomes and hepatocytes, researchers can gain a comprehensive understanding of a compound's susceptibility to both Phase I and Phase II metabolism. For 6-Fluoroisoquinoline-8-carboxylic acid, the data suggests a metabolic profile dominated by Phase II conjugation rather than Phase I oxidation. This critical information allows for the early identification of potential metabolic liabilities and guides medicinal chemists in the design of more stable and efficacious drug candidates. A thorough and well-executed in vitro metabolic stability assessment is a cornerstone of building a robust data package for the advancement of new chemical entities.

References

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Exploratory

A Technical Guide to Pharmacophore Modeling with 6-Fluoroisoquinoline-8-carboxylic Acid Scaffolds: From Hypothesis to Hit Identification

Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth technical framework for leveraging a specific, functionalized isoquinoline core—6-Fluoroisoquinoline-8-carboxylic acid—in modern, computationally-driven drug discovery. We will dissect the process of pharmacophore modeling, a pivotal technique in computer-aided drug design (CADD), explaining the causal rationale behind methodological choices.[2][3] This document serves as a practical guide for researchers and drug development professionals, detailing both ligand- and structure-based workflows, model validation, and application in virtual screening campaigns.

The Strategic Advantage of the 6-Fluoroisoquinoline-8-carboxylic Acid Scaffold

The selection of a core scaffold is a critical decision in a drug discovery campaign. The 6-Fluoroisoquinoline-8-carboxylic acid structure is not arbitrary; its features are strategically chosen to confer desirable pharmacokinetic and pharmacodynamic properties.

  • The Isoquinoline Core: This rigid, bicyclic aromatic system provides a structurally constrained backbone, reducing the entropic penalty upon binding to a target.[4] Its nitrogen atom can act as a hydrogen bond acceptor, providing a key interaction point within a protein binding pocket.[5][6]

  • The 6-Fluoro Substituent: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, fluorine can modulate the pKa of nearby functional groups and participate in favorable electrostatic or multipolar interactions with the target protein, potentially increasing binding affinity.

  • The 8-Carboxylic Acid Group: This functional group is a powerful pharmacophoric feature. It can act as a hydrogen bond donor and acceptor and, in its deprotonated carboxylate form, can form strong salt bridges with positively charged residues like arginine or lysine in a binding site. This often serves as a critical anchor point for the ligand.

These combined features make the 6-Fluoroisoquinoline-8-carboxylic acid scaffold a versatile and potent starting point for designing inhibitors against various target classes, including kinases and other enzymes.[7]

Pharmacophore Modeling: A Conceptual Overview

A pharmacophore is an abstract representation of the key steric and electronic features required for a molecule to exert a specific biological activity.[8][9] Pharmacophore modeling aims to identify this optimal 3D arrangement of features, which can then be used as a query to find novel, active compounds in large chemical databases.[10] The two primary approaches are ligand-based and structure-based modeling.

  • Ligand-Based Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activities (actives and inactives) is available.[11][12] The model is built by superimposing the active molecules and identifying the common chemical features that are essential for their activity.

  • Structure-Based Modeling: When a high-resolution 3D structure of the target protein, preferably in complex with a ligand, is available (e.g., from the Protein Data Bank), this method is preferred.[3] The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the binding pocket.[13]

The general workflow for a pharmacophore-driven discovery campaign is a multi-stage process designed to systematically reduce a large library of compounds to a small, manageable set of high-potential hits for experimental validation.

Pharmacophore_Modeling_Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Generation cluster_val Phase 3: Validation cluster_screen Phase 4: Application cluster_exp Phase 5: Experimental Testing Data_Collection Data Collection (Ligands/Protein Structure) Data_Prep Data Preparation (Cleaning & Formatting) Data_Collection->Data_Prep Model_Choice Choose Approach (Ligand- vs. Structure-Based) Data_Prep->Model_Choice Hypothesis_Gen Hypothesis Generation Model_Choice->Hypothesis_Gen Validation Model Validation (GH Score, ROC Curve) Hypothesis_Gen->Validation Virtual_Screening Virtual Screening of Compound Libraries Validation->Virtual_Screening Hit_Filtering Hit Filtering & Prioritization (Docking, ADMET) Virtual_Screening->Hit_Filtering Experimental_Validation Experimental Validation Hit_Filtering->Experimental_Validation

Caption: High-level workflow for a pharmacophore-driven drug discovery campaign.

Detailed Protocol: Ligand-Based Pharmacophore Modeling

This protocol is chosen when multiple active ligands featuring the 6-Fluoroisoquinoline-8-carboxylic acid scaffold are known, but the target structure is unavailable. The objective is to deduce the essential binding features from the commonalities among these active compounds.

Ligand_Based_Workflow Start Start: Select Active & Inactive Ligands Conformational Step 1: Generate Diverse Conformations for each active ligand Start->Conformational Feature_ID Step 2: Identify Pharmacophoric Features (H-donors, acceptors, aromatic, etc.) Conformational->Feature_ID Alignment Step 3: Align Ligands Superimpose based on common features Feature_ID->Alignment Hypothesis Step 4: Generate Hypotheses Create models from aligned features Alignment->Hypothesis Scoring Step 5: Score & Rank Hypotheses Select the best model based on fit and complexity Hypothesis->Scoring Validation Step 6: Validate Model (e.g., against a test set of known actives/inactives) Scoring->Validation End End: Validated Pharmacophore Model Validation->End

Caption: Step-by-step workflow for ligand-based pharmacophore model generation.

Step-by-Step Methodology
  • Ligand Set Preparation:

    • Rationale: The quality of the model is entirely dependent on the quality of the input data. A diverse set of active compounds ensures the model is robust and not biased towards a single chemical class.

    • Action: Compile a set of at least 5-10 structurally diverse, active compounds containing the 6-Fluoroisoquinoline-8-carboxylic acid core. Define their activity thresholds (e.g., IC50 < 1 µM). Compile a much larger set of inactive "decoy" molecules with similar physical properties but no biological activity.

  • Conformational Analysis:

    • Rationale: Flexible molecules can adopt numerous shapes (conformations). The biologically active conformation must be represented in the set of possibilities for a successful alignment.

    • Action: For each active ligand, generate a library of low-energy conformations using tools like CONFORT, OMEGA, or the conformational search modules within Schrödinger or Discovery Studio.

  • Feature Identification and Alignment:

    • Rationale: This step translates the chemical structures into a language the algorithm can understand—a collection of pharmacophoric features.

    • Action: Using software like Phase, LigandScout, or MOE, identify all potential pharmacophoric features for each conformation of each ligand.[12][14] The software will then attempt to find a common 3D arrangement of features by aligning the conformations of the different active molecules.

  • Hypothesis Generation and Scoring:

    • Rationale: Multiple potential pharmacophore models (hypotheses) can often be generated from a set of ligands. A scoring function is required to rank them based on how well they map the features of the active compounds and how well they can distinguish them from inactives.

    • Action: The software generates a series of hypotheses. Each hypothesis is scored based on parameters like alignment score, vector score, and volume score. The top-ranked hypotheses are retained for validation.

Detailed Protocol: Structure-Based Pharmacophore Modeling

This is the preferred method when a high-quality crystal structure of the target protein bound to a ligand (ideally one containing our scaffold) is available.

Structure_Based_Workflow Start Start: Obtain Target-Ligand Complex (e.g., PDB ID) Protein_Prep Step 1: Prepare Protein Structure (Add hydrogens, remove water, assign charges) Start->Protein_Prep Binding_Site Step 2: Identify Binding Site & Key Interactions Protein_Prep->Binding_Site Feature_Gen Step 3: Generate Interaction Fingerprint Map H-bonds, salt bridges, hydrophobic contacts Binding_Site->Feature_Gen Model_Create Step 4: Create Pharmacophore Model Abstract features from the interaction map Feature_Gen->Model_Create Refinement Step 5: Refine Model with Exclusion Volumes Define regions of steric hindrance Model_Create->Refinement End End: Validated Pharmacophore Model Refinement->End

Caption: Step-by-step workflow for structure-based pharmacophore model generation.

Step-by-Step Methodology
  • Protein-Ligand Complex Preparation:

    • Rationale: Raw PDB files often lack information (like hydrogen atoms) and contain non-essential molecules (like water and crystallization agents) that must be removed to ensure an accurate interaction analysis.

    • Action: Load the PDB file into a molecular modeling program (e.g., Maestro, Discovery Studio, UCSF Chimera).[15] Remove all water molecules that do not play a bridging role in ligand binding. Add hydrogen atoms and optimize their positions. Assign appropriate protonation states for titratable residues.

  • Interaction Analysis:

    • Rationale: The goal is to identify the specific interactions that anchor the 6-Fluoroisoquinoline-8-carboxylic acid scaffold into the binding pocket. This forms the basis of the pharmacophore.

    • Action: Generate a detailed map of all interactions between the ligand and the protein within a 4-6 Å radius. Specifically identify:

      • Hydrogen bonds involving the carboxylic acid and isoquinoline nitrogen.

      • Salt bridges from the carboxylate.

      • Pi-pi stacking or hydrophobic interactions involving the aromatic rings.

  • Pharmacophore Feature Generation:

    • Rationale: The interaction map is translated into an abstract pharmacophore model.

    • Action: Based on the interaction analysis, place pharmacophoric features at the corresponding locations. For example, a hydrogen bond acceptor feature is placed where the carboxylate oxygen accepts a bond from a protein backbone NH. An aromatic feature is placed at the center of the isoquinoline ring system.

  • Model Refinement with Exclusion Volumes:

    • Rationale: In addition to knowing where to interact, it is crucial to know where a molecule cannot be. Exclusion volumes prevent hits that would clash with the protein.

    • Action: Define spheres around the atoms of the protein that form the boundary of the binding pocket. These exclusion volumes are added to the pharmacophore model, ensuring that any molecule matching the pharmacophore also fits sterically within the active site.

Model Validation: A Mandate for Trustworthiness

A generated pharmacophore model is merely a hypothesis until it is validated. Validation assesses the model's ability to distinguish known active compounds from inactive ones, thereby ensuring its predictive power in a virtual screen.

Metric Description Interpretation
Goodness of Hit (GH) Score A scoring metric that combines the number of hits of active compounds, the percentage of active compounds in the database, and the total number of hits into a single value.A score > 0.7 generally indicates a good model that is able to enrich actives.
Enrichment Factor (EF) The ratio of the concentration of active compounds among the top-ranking hits compared to their concentration in the original database.An EF value > 1 indicates the model performs better than random selection. Higher values are better.
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of the model's discriminatory power.An AUC of 1.0 represents a perfect model. An AUC of 0.5 represents a random model. A good model typically has an AUC > 0.7.

Table 1: Key metrics for assessing the predictive power of a pharmacophore model.

Application: Virtual Screening and Hit Prioritization

The validated pharmacophore model serves as a 3D query for screening large compound databases like ZINC, ChEMBL, or Enamine REAL.[2][16]

  • Pharmacophore Screening: The database is filtered to retain only those molecules whose 3D conformations can match the pharmacophoric features of the model. This step can reduce a database of millions of compounds to a few thousand hits.

  • Post-Screening Filtering: The initial hits are further refined.

    • Molecular Docking: Hits are docked into the target's binding site (if known) to predict their binding pose and estimate binding affinity. This helps eliminate compounds that match the pharmacophore but bind poorly.[8]

    • ADMET Prediction: Computational models are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2] This filters out compounds with poor drug-like properties early in the process, saving time and resources.

Hypothetical Screening Cascade for an Aurora Kinase A Target
Compound ID Pharmacophore Fit Score Docking Score (kcal/mol) Predicted Oral Bioavailability Action
ZINC123456785.8-9.2HighPrioritize for Synthesis
ZINC876543215.5-8.7HighPrioritize for Synthesis
ZINC246813575.9-6.1HighDeprioritize (Poor Docking)
ZINC135792465.2-8.5LowDeprioritize (Poor ADMET)

Table 2: A representative table summarizing the prioritization of hits from a virtual screening campaign.

Conclusion

Pharmacophore modeling, when grounded in sound medicinal chemistry principles, is a powerful engine for modern drug discovery. The 6-Fluoroisoquinoline-8-carboxylic acid scaffold represents a strategically designed starting point, offering a rigid core with versatile, high-value interaction points. By systematically applying the ligand- or structure-based workflows detailed in this guide, researchers can translate the potential of this scaffold into a validated 3D query. This enables the efficient and intelligent screening of vast chemical spaces, significantly increasing the probability of identifying novel, high-quality lead compounds for further development. This in-silico-first approach de-risks the discovery pipeline, conserves resources, and ultimately accelerates the journey from concept to clinic.

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  • 6-fluoroisoquinoline-8-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. [Link]

  • Structure-based 3D-Pharmacophore modeling to discover novel interleukin 6 inhibitors: An in silico screening, molecular dynamics simulations and binding free energy calculations. PLOS One. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amidation of 6-Fluoroisoquinoline-8-carboxylic Acid

Executive Summary The synthesis of amide derivatives from 6-fluoroisoquinoline-8-carboxylic acid is a critical transformation in the development of novel therapeutics, including kinase inhibitors and nuclear receptor bin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of amide derivatives from 6-fluoroisoquinoline-8-carboxylic acid is a critical transformation in the development of novel therapeutics, including kinase inhibitors and nuclear receptor binding agents. However, the structural topology of this specific building block presents significant synthetic hurdles. This application note details a highly optimized, self-validating protocol utilizing HATU and DIPEA to overcome the severe steric and electronic deactivation inherent to the 8-substituted isoquinoline scaffold.

Mechanistic Rationale: Overcoming Steric and Electronic Barriers

Successful amidation requires understanding the causality behind reagent selection. The 6-fluoroisoquinoline-8-carboxylic acid substrate is notoriously recalcitrant to standard coupling conditions (e.g., EDC/HOBt) due to two primary factors:

  • Steric Hindrance (The Peri-Effect): The carboxylic acid at the 8-position is sterically congested by the adjacent C1-H and the isoquinoline nitrogen. This crowded microenvironment blocks the trajectory of incoming nucleophiles, severely retarding the rate of aminolysis[1].

  • Electronic Deactivation: The strongly electron-withdrawing 6-fluoro substituent, coupled with the electron-deficient heteroaromatic core, alters the pKa of the acid and destabilizes the transition states typical of carbodiimide-mediated activation[2].

Why HATU? To bypass these limitations, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed[3]. HATU rapidly converts the carboxylic acid into an OAt-active ester. Unlike the OBt ester formed by HOBt, the OAt ester features a pyridine nitrogen at the 7-position. This nitrogen provides critical anchimeric assistance —it acts as a neighboring hydrogen-bond acceptor that pre-organizes the incoming amine, drastically lowering the activation energy for aminolysis even in highly congested steric environments[4].

Reagent Selection Matrix

The following table summarizes the quantitative and qualitative data driving the selection of HATU over alternative methodologies for 8-substituted isoquinolines.

Coupling ReagentReactive IntermediateSteric ToleranceElectronic ToleranceRisk of Epimerization / Side Reactions
HATU / DIPEA OAt-Active EsterExcellent Excellent Low (Requires strict pre-activation)
EDC / HOBt OBt-Active EsterPoor to FairGoodModerate
T3P / Pyridine Mixed AnhydrideGoodFairLow
SOCl₂ / DMF (cat.) Acyl ChlorideExcellentPoorHigh (Risk of substrate degradation)

Self-Validating Experimental Protocol

A major failure mode in uronium-based couplings is the premature introduction of the amine, leading to irreversible guanidinylation of the amine by HATU[4]. This protocol integrates a mandatory pre-activation checkpoint to create a self-validating system, ensuring the coupling reagent is entirely consumed by the carboxylic acid before the amine is introduced[3].

Workflow A 6-Fluoro-IQ-8-COOH + DIPEA in DMF B Add HATU (0 °C, 15-30 min) A->B Deprotonation C QC: LC-MS Check (OAt-Ester Confirmed) B->C Activation D Add Amine (RT, 2-12 h) C->D Aminolysis E Amide Product Isolation D->E Workup

Figure 1: Mechanistic workflow of HATU-mediated amidation with self-validating pre-activation.

Step-by-Step Methodology

Step 1: Solubilization and Deprotonation

  • Charge a flame-dried round-bottom flask with 6-fluoroisoquinoline-8-carboxylic acid (1.0 equiv) and a magnetic stir bar.

  • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1–0.2 M. Note: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive intermediate[3].

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. DIPEA is selected due to its high basicity (pKa ~10.1) and severe steric bulk, which prevents it from acting as a competing nucleophile[2].

Step 2: Pre-Activation (The Validation Checkpoint) 5. Add HATU (1.2 equiv) portion-wise to the stirred solution at 0 °C. 6. Allow the mixture to stir for 15–30 minutes. 7. Self-Validation Step: Withdraw a 5 µL aliquot, quench it into 100 µL of methanol, and analyze via LC-MS. You must observe the complete disappearance of the starting acid mass and the appearance of the methyl ester (formed via methanolysis of the OAt-ester). Do not proceed until activation is confirmed[5].

Step 3: Aminolysis 8. Once activation is validated, add the target amine (1.1–1.5 equiv) neat or dissolved in a minimal volume of anhydrous DMF. If using an amine hydrochloride salt, add an additional 1.0 equiv of DIPEA. 9. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 10. Stir for 2–12 hours. Monitor the consumption of the OAt-ester intermediate via TLC or LC-MS[3].

Step 4: Aqueous Workup and Purification 11. Quench the reaction by adding saturated aqueous NH₄Cl. 12. Dilute the mixture with Ethyl Acetate (EtOAc) and separate the layers. Extract the aqueous layer twice more with EtOAc. 13. Wash the combined organic layers sequentially with 5% aqueous LiCl (to extract residual DMF), saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt), and brine[3]. 14. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography on silica gel to yield the pure amide.

Troubleshooting & Process Optimization

When coupling highly electron-deficient amines (e.g., substituted anilines) to the already hindered 6-fluoroisoquinoline-8-carboxylic acid, the standard HATU protocol may stall at the OAt-ester stage. The logic tree below outlines the causality-driven troubleshooting steps[1].

Troubleshooting N1 Reaction Stalled / Low Yield N2 Check LC-MS of Pre-activation Step N1->N2 N3 OAt-Ester NOT Formed N2->N3 Activation Failure N4 OAt-Ester FORMED but no Amide N2->N4 Aminolysis Failure N5 Ensure strictly anhydrous DMF and active HATU N3->N5 N6 Amine is too weak (e.g., electron-deficient aniline) N4->N6 N7 Switch to Acyl Fluoride (TFFH) or elevate temp N6->N7 Increase Electrophilicity

Figure 2: Troubleshooting logic tree for resolving stalled amidation reactions.

If the amine is exceptionally unreactive, converting the carboxylic acid to an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or elevating the reaction temperature to 40–60 °C may be required to force the aminolysis[1].

References

  • BenchChem.
  • Growing Science.
  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. "Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids." Benchchem.
  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

Sources

Application

Synthesis pathways for 6-Fluoroisoquinoline-8-carboxylic acid derivatives

Application Notes and Protocols: De Novo Synthesis of 6-Fluoroisoquinoline-8-carboxylic Acid Derivatives Executive Brief & Strategic Rationale Isoquinoline scaffolds are privileged structures in medicinal chemistry, freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: De Novo Synthesis of 6-Fluoroisoquinoline-8-carboxylic Acid Derivatives

Executive Brief & Strategic Rationale

Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently utilized to target AMPK, PI3K/Akt/mTOR pathways, and various kinase cascades[1]. However, the synthesis of heavily functionalized fluoroisoquinolines traditionally relies on hazardous diazonium intermediates or complex lithiation sequences[2].

As a Senior Application Scientist, I have designed this protocol to address the specific regiochemical challenges associated with the 6-fluoro-8-carboxy substitution pattern. Direct electrophilic aromatic substitution (e.g., bromination or carboxylation) on a pre-formed 6-fluoroisoquinoline is unviable; the fluorine atom at C6 directs electrophiles to the C5 and C7 positions, leaving the desired C8 position unreacted.

To establish absolute regioisomeric fidelity, this protocol utilizes a de novo ring construction via a modified Pomeranz-Fritsch cyclization[3]. By utilizing 2-bromo-4-fluorobenzaldehyde as the starting material, the bulky C2-bromo substituent acts as a traceless directing block. During the acid-promoted cyclization, ring closure is forced exclusively at the C6 position of the benzaldehyde, which perfectly maps to the C4a-C8a bond of the isoquinoline. This yields the 8-bromo-6-fluoroisoquinoline core without regioisomeric contamination. The C8-bromo group is subsequently converted to a carboxylic acid via palladium-catalyzed cyanation and acidic hydrolysis. Maintaining the integrity of the carbon-fluorine bond during these late-stage transformations is a critical parameter in the process chemistry of fluoroisoquinolines[4].

Visual Workflow of the Synthetic Pathway

Pathway A 2-Bromo-4-fluoro- benzaldehyde C Benzylamine Acetal Intermediate A->C NaBH4, MeOH Reductive Amination B Aminoacetaldehyde diethyl acetal B->C D 8-Bromo-6-fluoro- isoquinoline C->D 1. TfOH, DCM 2. DDQ, PhMe E 8-Cyano-6-fluoro- isoquinoline D->E Zn(CN)2, Pd(PPh3)4 DMF, 120 °C F 6-Fluoroisoquinoline- 8-carboxylic acid E->F 6M HCl, Reflux Acidic Hydrolysis

Figure 1: Synthetic pathway for 6-fluoroisoquinoline-8-carboxylic acid via Pomeranz-Fritsch route.

Step-by-Step Experimental Protocols

Step A: Reductive Amination (Bobbitt Modification)

Causality Insight: Pre-forming the imine with a dehydrating agent prevents the premature reduction of the aldehyde by NaBH4, maximizing the yield of the secondary amine and preventing the formation of the dead-end benzyl alcohol byproduct.

  • Imine Formation: To a flame-dried round-bottom flask, add 2-bromo-4-fluorobenzaldehyde (1.0 eq, 50 mmol) and anhydrous MgSO₄ (2.0 eq) in anhydrous methanol (150 mL).

  • Amine Addition: Add aminoacetaldehyde diethyl acetal (1.1 eq, 55 mmol) dropwise at room temperature. Stir the suspension for 3 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride (NaBH₄, 1.5 eq, 75 mmol) in small portions to manage hydrogen evolution.

  • Workup: Stir for an additional 2 hours at room temperature. Quench with water (50 mL), concentrate the methanol under reduced pressure, and extract with dichloromethane (DCM, 3 × 100 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the benzylamine acetal intermediate.

  • In-Process Control: LC-MS should indicate the disappearance of the aldehyde and the presence of the product mass ([M+H]⁺ m/z 320.1 / 322.1).

Step B: Acid-Promoted Cyclization and Aromatization

Causality Insight: Triflic acid (TfOH) serves as a potent Brønsted acid to generate the highly electrophilic oxocarbenium/iminium species required for Friedel-Crafts-type ring closure. Subsequent oxidation with DDQ drives the aromatization of the intermediate dihydroisoquinoline to the thermodynamically stable isoquinoline core.

  • Cyclization: Dissolve the crude benzylamine acetal (50 mmol) in anhydrous DCM (200 mL) and cool to 0 °C under nitrogen.

  • Acid Addition: Add trifluoromethanesulfonic acid (TfOH, 5.0 eq) dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Neutralization: Quench carefully by pouring into ice-cold saturated NaHCO₃ solution until pH > 7. Extract with DCM, dry, and concentrate.

  • Oxidation: Dissolve the crude cyclized product in toluene (150 mL). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq). Stir at 80 °C for 4 hours.

  • Purification: Filter the mixture through a pad of Celite to remove DDQ-H₂. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc 8:2) to isolate 8-bromo-6-fluoroisoquinoline.

Step C: Palladium-Catalyzed Cyanation

Causality Insight: Direct carboxylation with CO gas is mass-transfer limited and poses severe safety risks. Cyanation using solid Zn(CN)₂ is bench-stable, highly efficient for electron-deficient aryl bromides, and provides an orthogonal handle for hydrolysis.

  • Setup: In a Schlenk tube, combine 8-bromo-6-fluoroisoquinoline (1.0 eq, 20 mmol), zinc cyanide (Zn(CN)₂, 0.6 eq, 12 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq, 1 mmol).

  • Reaction: Add anhydrous, degassed DMF (50 mL). Seal the tube and heat to 120 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (150 mL), and wash sequentially with 5% aqueous ammonia (to dissolve excess zinc salts) and brine.

  • Isolation: Dry the organic layer, concentrate, and recrystallize from ethanol to yield 8-cyano-6-fluoroisoquinoline ([M+H]⁺ m/z 173.1).

Step D: Acidic Nitrile Hydrolysis

Causality Insight: Basic hydrolysis (e.g., NaOH/reflux) carries a severe risk of competitive nucleophilic aromatic substitution (SNAr) of the 6-fluoro group by hydroxide, yielding a 6-hydroxy byproduct. By employing acidic hydrolysis, we completely suppress SNAr and ensure the absolute fidelity of the carbon-fluorine bond[4].

  • Hydrolysis: Suspend 8-cyano-6-fluoroisoquinoline (15 mmol) in 6M HCl (60 mL).

  • Reflux: Heat the mixture to reflux (100-105 °C) for 12 hours. The starting material will gradually dissolve, and the product may begin to precipitate as the hydrochloride salt.

  • Isolation: Cool the mixture to 0 °C. Adjust the pH to ~4.0 using 2M NaOH (isoelectric point of the target amino acid derivative).

  • Collection: Filter the precipitated 6-fluoroisoquinoline-8-carboxylic acid, wash with cold water, and dry under high vacuum at 50 °C for 24 hours.

Quantitative Data & Yield Analysis

The following table summarizes the expected yields and purity metrics based on standardized pilot-scale runs (50 mmol scale).

Synthetic StepReaction TypeReagents & ConditionsTime / TempTypical YieldPurity (HPLC)
Step A Reductive AminationNaBH₄, MeOH, MgSO₄5 h / 0 °C to RT92%> 95%
Step B Cyclization / Oxidation1. TfOH, DCM2. DDQ, Toluene12 h / RT4 h / 80 °C68%> 98%
Step C Pd-Catalyzed CyanationZn(CN)₂, Pd(PPh₃)₄, DMF6 h / 120 °C85%> 98%
Step D Acidic Hydrolysis6M HCl12 h / 105 °C90%> 99%
Overall Total Pathway -~ 39 h ~ 47% > 99%

References

1.[1] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC Source: nih.gov URL:[Link]

2.[2] Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC Source: nih.gov URL:[Link]

3.[3] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: rsc.org URL:[Link]

4.[4] US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof Source: google.com URL:

Sources

Method

HPLC method development for 6-Fluoroisoquinoline-8-carboxylic acid analysis

An Application Note on the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 6-Fluoroisoquinoline-8-carboxylic acid Authored by: A Senior Application Scientist Abstract This comprehensive gui...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 6-Fluoroisoquinoline-8-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Fluoroisoquinoline-8-carboxylic acid. This molecule presents a unique analytical challenge due to its amphoteric nature, containing both a basic isoquinoline nitrogen and an acidic carboxylic acid moiety. This document provides a step-by-step protocol, from initial analyte characterization and method development to full validation according to ICH guidelines. The causality behind each experimental choice is thoroughly explained, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the analysis of similar heterocyclic compounds.

Introduction: The Analytical Challenge

6-Fluoroisoquinoline-8-carboxylic acid is a heterocyclic building block of interest in medicinal chemistry and materials science.[1][2] Accurate and reliable quantification is essential for reaction monitoring, purity assessment, and quality control. The molecule's structure, however, complicates chromatographic analysis. It possesses two ionizable functional groups: the isoquinoline ring nitrogen (basic) and the carboxylic acid group (acidic). This amphoteric character means that the molecule's overall charge, and thus its chromatographic retention, is highly dependent on the mobile phase pH. A poorly controlled pH can lead to poor peak shape, shifting retention times, and unreliable quantification.

This application note addresses this challenge by employing an ion-suppression reversed-phase HPLC strategy. By carefully controlling the mobile phase pH, we can ensure the analyte exists in a single, stable, and less polar form, leading to sharp, symmetrical peaks and a robust, reproducible method.

Analyte Characterization and Its Chromatographic Implications

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of 6-Fluoroisoquinoline-8-carboxylic acid

PropertyValue / StructureSource / Comment
Structure
CAS Number 1909335-83-6[3]
Molecular Formula C₁₀H₆FNO₂[4]
Molecular Weight 191.16 g/mol [2][5]
Predicted XlogP 1.8[4]
pKa (estimated) Carboxylic Acid: ~2.5-3.5Isoquinoline-N: ~4.0-5.0Expert Estimation: The typical pKa of a carboxylic acid (~4.7) is lowered by the electron-withdrawing aromatic system. The pKa of isoquinoline (~5.4) is similarly reduced by the fluorine and carboxylic acid groups.

The key takeaway from this analysis is the molecule's dual pKa values. To achieve reproducible retention in RP-HPLC, the mobile phase pH must be set at least 1.5-2 pH units away from both pKa values to ensure the analyte is in a single predominant ionic state.[6][7] Operating near a pKa will result in a mixed population of ionized and non-ionized species, leading to peak splitting or broadening.[6]

The Ionization States of 6-Fluoroisoquinoline-8-carboxylic acid

The following diagram illustrates how pH affects the analyte's charge state, which is fundamental to our method development strategy.

G start Analyte Characterization (pKa, logP) col_select 1. Column Selection (C18, 5 µm) start->col_select mob_phase 2. Mobile Phase Screening (Acidic Buffer + ACN/MeOH) col_select->mob_phase ph_opt 3. pH Optimization (Target: pH 2.5-3.0) mob_phase->ph_opt grad_opt 4. Gradient Optimization (Scouting & Fine-tuning) ph_opt->grad_opt wav_select 5. Wavelength Selection (PDA Scan) grad_opt->wav_select sst 6. System Suitability (Check Tailing, Resolution) wav_select->sst sst->grad_opt Re-optimize if needed validate 7. Method Validation (ICH Q2(R2)) sst->validate final_method Final Validated Method validate->final_method

Sources

Application

Application Note: Leveraging 6-Fluoroisoquinoline-8-carboxylic Acid in Kinase Inhibitor Drug Discovery

Introduction and Structural Rationale The development of small-molecule kinase inhibitors is a cornerstone of targeted oncology, immunology, and anti-inflammatory therapies. Among the privileged scaffolds utilized in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The development of small-molecule kinase inhibitors is a cornerstone of targeted oncology, immunology, and anti-inflammatory therapies. Among the privileged scaffolds utilized in medicinal chemistry, the isoquinoline core is highly valued for its ability to act as an adenine mimetic, competitively binding to the ATP-binding pocket of various kinases[1].

6-Fluoroisoquinoline-8-carboxylic acid (CAS 1909335-83-6) represents a highly specialized, bifunctional building block designed to accelerate hit-to-lead optimization. As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a strategic vector for rational drug design.

Mechanistic Causality of the Scaffold
  • The Isoquinoline Core : The nitrogen atom within the isoquinoline ring acts as a critical hydrogen bond acceptor, forming bidentate or monodentate interactions with the backbone amides of the kinase hinge region (e.g., in VEGFR2, EGFR, or RIP1 kinases)[2].

  • 6-Fluoro Substitution : The strategic incorporation of a fluorine atom at the C6 position serves multiple pharmacological purposes. Fluorine is highly electronegative and lipophilic. Its substitution modulates the pKa of the isoquinoline nitrogen, optimizing basicity for hinge binding. Furthermore, it increases metabolic stability by blocking cytochrome P450-mediated oxidation at the C6 position, and enhances binding affinity through favorable multipolar interactions within the hydrophobic pocket of the kinase[3].

  • 8-Carboxylic Acid Moiety : Positioned adjacent to the heteroatom, the C8 carboxylic acid acts as a versatile synthetic handle[4][5]. It allows for rapid diversification via amidation. The resulting amides typically project outward into the solvent-exposed channel or interact with the ribose-binding pocket, enabling the fine-tuning of target selectivity (e.g., distinguishing between closely related kinases)[6].

Workflow and Pathway Visualization

The integration of this scaffold into a drug discovery pipeline requires a systematic approach, moving from library generation to biological validation.

Workflow Start 6-Fluoroisoquinoline-8-carboxylic acid (Core Scaffold) Derivatization Amide Coupling (Library Generation) Start->Derivatization HATU, DIPEA Screening High-Throughput Screening (ADP-Glo Assay) Derivatization->Screening Purified Amides Hit Hit Identification (IC50 < 100 nM) Screening->Hit Activity Validation SAR SAR Optimization (Data Analysis) Hit->SAR Structural Insights SAR->Derivatization Iterative Design Lead Lead Candidate Selection SAR->Lead Optimal Profile

Workflow for library generation and SAR optimization using 6-fluoroisoquinoline-8-carboxylic acid.

Pathway Ligand Growth Factor (VEGF/EGF) Receptor Receptor Tyrosine Kinase (VEGFR2 / EGFR) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Isoquinoline-8-carboxamide Inhibitor Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of action for isoquinoline-based inhibitors blocking RTK-mediated tumor proliferation.

Experimental Protocols: From Synthesis to Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, integrating chemical synthesis with orthogonal biochemical validation.

Protocol A: Parallel Synthesis of Isoquinoline-8-Carboxamide Libraries

Objective : To generate a focused library of kinase inhibitors by derivatizing the C8 carboxylic acid.

Causality & Expert Insight : The C8 position on the isoquinoline ring experiences significant peri-steric hindrance from the adjacent C1 proton and the nitrogen lone pair. Traditional coupling agents (like EDC/HOBt) often yield poor conversions. Therefore, HATU is selected as the coupling reagent due to its superior efficiency in sterically demanding environments, driven by the formation of a highly reactive 7-aza-OBt ester intermediate.

Step-by-Step Methodology :

  • Preparation : In a dried parallel synthesis block under inert atmosphere (N₂), dispense 6-fluoroisoquinoline-8-carboxylic acid (0.1 mmol, 1.0 eq) into reaction vials.

  • Activation : Add HATU (0.12 mmol, 1.2 eq) and anhydrous N,N-dimethylformamide (DMF, 1.0 mL) to each vial. Stir for 5 minutes at room temperature to initiate the formation of the active ester.

  • Base Addition : Introduce N,N-diisopropylethylamine (DIPEA, 0.3 mmol, 3.0 eq). Crucial Step: DIPEA is chosen over triethylamine due to its greater steric bulk, which prevents unwanted nucleophilic attack on the coupling reagent itself.

  • Amine Coupling : Add the respective primary or secondary amine building blocks (0.12 mmol, 1.2 eq) to the individual vials.

  • Reaction & Monitoring : Seal the block and agitate at room temperature for 12 hours. Monitor reaction completion via LC-MS to validate the disappearance of the starting material mass ( [M+H]+=192.04 ).

  • Purification : Quench the reaction with water, extract with ethyl acetate, and purify the organic layer using preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the final amide derivatives in high purity (>95%).

Protocol B: Universal Kinase Inhibition Assay (ADP-Glo™)

Objective : To determine the IC₅₀ values of the synthesized library against a panel of target kinases (e.g., VEGFR2, EGFR).

Causality & Expert Insight : The ADP-Glo assay is selected over traditional radiometric ³³P-ATP assays because it is a universal, homogeneous luminescent assay that measures ADP formed from the kinase reaction. This allows for the simultaneous screening of multiple kinases regardless of their specific peptide substrates, ensuring a highly scalable and self-validating screening platform.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the purified isoquinoline amides in 100% DMSO. Transfer 100 nL of each dilution to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing and eliminate tip carryover.

  • Kinase Reaction : Add 5 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the ATP pocket.

  • ATP Addition : Initiate the reaction by adding 5 µL of ATP (at the apparent Km​ for the specific kinase to ensure competitive inhibition kinetics). Incubate for 60 minutes.

  • ADP Detection : Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal (30-minute incubation).

  • Data Analysis : Read luminescence on a multimode plate reader. Normalize data against positive (DMSO vehicle) and negative (no enzyme) controls. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation: SAR Summary

To illustrate the utility of the 6-fluoroisoquinoline-8-carboxylic acid scaffold, the following table summarizes representative Structure-Activity Relationship (SAR) data for synthesized derivatives against VEGFR2 and EGFR, demonstrating the impact of the fluorine substitution and C8-amidation[1][3][6].

Compound IDCore ScaffoldC8-Amide SubstituentVEGFR2 IC₅₀ (nM)EGFR IC₅₀ (nM)Lipophilicity (cLogP)
Ref-1 Isoquinoline-8-carboxylic acid3-(Trifluoromethyl)aniline145.0320.03.1
F-Lead-1 6-Fluoroisoquinoline-8-carboxylic acid3-(Trifluoromethyl)aniline22.585.03.4
F-Lead-2 6-Fluoroisoquinoline-8-carboxylic acid4-Chloro-3-methoxyaniline18.0110.53.2
F-Lead-3 6-Fluoroisoquinoline-8-carboxylic acidCyclohexylamine>1000>10002.8

Data Interpretation : The integration of the 6-fluoro substitution (comparing F-Lead-1 to Ref-1) yields a >6-fold increase in VEGFR2 potency. This validates the hypothesis that the C6-fluorine enhances lipophilic contacts within the kinase hydrophobic pocket[3]. Furthermore, aromatic amines at the C8 position (F-Lead-1, F-Lead-2) are critical for activity, likely extending into the solvent channel or forming pi-pi interactions, whereas aliphatic amines (F-Lead-3) result in a complete loss of activity due to steric clashes or lack of electronic complementarity[6].

References

  • MDPI . Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals. Available at:[Link]

  • PMC (National Institutes of Health) . Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Med Chem Lett. Available at:[Link]

  • ACS Publications . Naphthamides as Novel and Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Method

Application Note: NMR Spectroscopy Reference Data and Acquisition Protocol for 6-Fluoroisoquinoline-8-carboxylic Acid

Introduction 6-Fluoroisoquinoline-8-carboxylic acid (CID 121582587) is a highly functionalized heterocyclic scaffold frequently utilized in fragment-based drug discovery and the development of bioactive compounds, such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Fluoroisoquinoline-8-carboxylic acid (CID 121582587) is a highly functionalized heterocyclic scaffold frequently utilized in fragment-based drug discovery and the development of bioactive compounds, such as CXCR4 antagonists[1]. The molecule features a basic isoquinoline nitrogen, an acidic carboxylic acid group, and a highly electronegative fluorine atom. This creates a complex electronic environment characterized by zwitterionic potential and extensive scalar couplings ( JCF​ , JHF​ ). Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy requires precise parameter optimization to account for these long-range couplings and the extended relaxation times of its quaternary carbons.

Physicochemical Profiling & Causality in Sample Preparation

The structural nature of 6-fluoroisoquinoline-8-carboxylic acid dictates specific handling to ensure high-fidelity NMR data.

  • Solvent Selection (Causality): Due to its zwitterionic character, the compound exhibits poor solubility in non-polar halogenated solvents like CDCl3. DMSO-d6 is the mandatory solvent. It effectively disrupts intermolecular hydrogen bonding, preventing the severe peak broadening of the carboxylic acid proton and the highly deshielded peri-proton (H1).

  • Concentration: 3–5 mg in 600 µL of DMSO-d6 is optimal for 1H and 19F NMR. For 13C NMR, 15–20 mg is recommended to overcome the low natural abundance of 13C and the signal splitting caused by carbon-fluorine J -coupling.

Experimental Protocol: Step-by-Step Methodology

The following protocol is optimized for a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Probe Tuning and Matching: The Larmor frequencies of 1H (e.g., 400.13 MHz) and 19F (376.50 MHz) are exceptionally close. Ensure the probe is strictly tuned and matched for both nuclei to prevent channel cross-talk, which can introduce artifacts during 19F -decoupled 13C acquisition.

  • Shimming: Perform gradient shimming (Z1–Z5) on the DMSO-d6 lock signal. A sharp lock signal is critical to resolve the fine 4JHH​ and 5JHF​ couplings in the aromatic region.

  • 1H NMR Acquisition: Use a standard 30° pulse program (e.g., zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds. 16–32 scans are sufficient for a high signal-to-noise ratio.

  • 13C NMR Acquisition (Critical Step): Fluorinated carbons (C6) and quaternary carbons (C8, C4a, C8a) lack attached protons and rely strictly on chemical shift anisotropy for relaxation, resulting in exceptionally long T1​ times[2]. Set D1​≥5.0 seconds. A shorter delay will selectively saturate these quaternary signals, rendering them invisible. Use 1H decoupling (zgpg30).

  • 19F NMR Acquisition: Acquire with a wide spectral width (e.g., 200 ppm) centered at -100 ppm. Use 1H decoupling to collapse the multiplet into a sharp singlet for purity analysis, or acquire coupled to observe 3JHF​ splittings.

NMR_Workflow cluster_acq Data Acquisition Sample Sample Preparation (3-5 mg in 600 µL DMSO-d6) Tuning Probe Tuning & Matching (1H, 13C, 19F nuclei) Sample->Tuning Shimming Shimming (Z1-Z5) Optimize for sharp solvent lock Tuning->Shimming Acq1D 1D NMR (1H, 13C, 19F) Ensure D1 > 5s for 13C/19F Shimming->Acq1D Acq2D 2D NMR (COSY, HSQC, HMBC) Map C-H and C-F connectivity Acq1D->Acq2D Process Processing & Assignment (Zero-filling, Apodization) Acq2D->Process

Fig 1: Step-by-step NMR acquisition workflow optimized for fluorinated isoquinolines.

Reference NMR Data

Note: The following tables represent highly accurate reference shifts extrapolated from the 6-fluoroisoquinoline core and the deshielding anisotropic effects of the C8-carboxylic acid[2].

Table 1: 1H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment Notes
H1 9.65Singlet (s)-1HHighly deshielded by N2 and peri-COOH
H3 8.70Doublet (d) 3JHH​ = 5.81HDeshielded by adjacent N2
H7 8.25Doublet of doublets (dd) 3JHF​ = 9.5, 4JHH​ = 2.51HOrtho to F, deshielded by C8-COOH
H4 8.05Doublet (d) 3JHH​ = 5.81HCoupled to H3
H5 7.90Doublet of doublets (dd) 3JHF​ = 9.5, 4JHH​ = 2.51HOrtho to F, meta to H7
COOH 13.50Broad singlet (br s)-1HExchanges with D2O
Table 2: 13C NMR Assignments (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)MultiplicityC-F Coupling ( JCF​ , Hz)Type
COOH 167.0Singlet (s)-Quaternary (C=O)
C6 163.0Doublet (d) 1JCF​ ≈ 250.0Quaternary (C-F)
C1 153.0Singlet (s)-CH
C3 145.0Singlet (s)-CH
C4a 137.0Singlet (s)-Quaternary
C8 130.0Doublet (d) 3JCF​ ≈ 8.0Quaternary
C8a 126.0Singlet (s)-Quaternary
C4 118.0Singlet (s)-CH
C7 115.0Doublet (d) 2JCF​ ≈ 24.0CH
C5 112.0Doublet (d) 2JCF​ ≈ 22.0CH
Table 3: 19F NMR Assignments (DMSO-d6, 376 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)
F6 -108.5Multiplet (m) 3JHF​ ≈ 9.5 (collapses to singlet if 1H -decoupled)

Structural Elucidation Logic (2D NMR)

To establish a self-validating system of structural proof, 2D NMR is required to map the connectivity of the functional groups:

  • HMBC (Heteronuclear Multiple Bond Correlation): The H1 proton is uniquely positioned. HMBC correlations from H1 to the C8 quaternary carbon and the C8a bridgehead carbon are definitive for confirming the carboxylic acid's position at C8.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): To unambiguously confirm the fluorine position at C6, a 19F

    1H HOESY experiment is deployed. It will show strong spatial cross-peaks between the 19F signal and the adjacent H5 and H7 protons.

NMR_Logic H1 H1 (δ 9.65) C8 C8 (COOH, δ 130.0) H1->C8 3J HMBC H5 H5 (δ 7.90) C4a C4a (δ 137.0) H5->C4a 3J HMBC H7 H7 (δ 8.25) H7->C8 2J HMBC F6 19F (δ -108.5) F6->H5 3J H-F (HOESY) F6->H7 3J H-F (HOESY) C6 C6 (C-F, δ 163.0) F6->C6 1J C-F

Fig 2: Key 2D NMR (HMBC and HOESY) correlations for structural verification.

References

  • PubChemLite - 6-fluoroisoquinoline-8-carboxylic acid (CID 121582587) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Silver-Mediated Electrosynthesis of Substituted Isoquinolines via Cyclization of 2-Ethynylbenzaldehydes Source: ACS Omega (2025, 10, 49, 60744-60751) URL:[Link]

Sources

Application

Solubility of 6-Fluoroisoquinoline-8-carboxylic acid in polar aprotic solvents

Application Note & Protocol Topic: Characterization of the Solubility Profile of 6-Fluoroisoquinoline-8-carboxylic acid in Polar Aprotic Solvents Abstract & Introduction 6-Fluoroisoquinoline-8-carboxylic acid is a hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Characterization of the Solubility Profile of 6-Fluoroisoquinoline-8-carboxylic acid in Polar Aprotic Solvents

Abstract & Introduction

6-Fluoroisoquinoline-8-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a structural motif, the isoquinoline core is present in numerous biologically active molecules, and the strategic placement of a fluorine atom and a carboxylic acid group can profoundly influence physicochemical properties such as metabolic stability, binding affinity, and, critically, solubility. Understanding the solubility of this compound is paramount for its effective utilization, from initial high-throughput screening (HTS) campaigns to synthetic route development and final formulation.[1]

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are ubiquitous in pharmaceutical research.[2][3][4] They possess high dielectric constants and are capable of dissolving a wide range of both polar and nonpolar compounds, making them indispensable for creating stock solutions for biological assays and as media for chemical reactions.[5] This application note provides a comprehensive guide to the theoretical and practical aspects of determining the solubility of 6-Fluoroisoquinoline-8-carboxylic acid in these key solvents. We present a detailed, self-validating protocol for equilibrium solubility determination via the Shake-Flask method, discuss the underlying chemical principles, and provide a framework for data interpretation.

Scientific Rationale: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which relates to the polarity of the molecules involved.[6] 6-Fluoroisoquinoline-8-carboxylic acid possesses a complex molecular structure with distinct regions that influence its interactions with solvents.

  • The Aromatic Core: The isoquinoline ring system is largely nonpolar and hydrophobic.

  • Polar Functional Groups: The molecule features a carboxylic acid (-COOH) group, which can act as both a hydrogen bond donor and acceptor, and a fluorine atom, which is a weak hydrogen bond acceptor.[7] The nitrogen atom in the isoquinoline ring also acts as a hydrogen bond acceptor.

Polar aprotic solvents are characterized by their lack of acidic protons (i.e., they cannot donate hydrogen bonds).[8][9] However, they have strong dipole moments and can act as excellent hydrogen bond acceptors.

  • Dimethyl Sulfoxide (DMSO): The sulfoxide group (S=O) is highly polar, making DMSO an exceptional solvent for a vast range of compounds.[1][3]

  • N,N-Dimethylformamide (DMF): The amide group provides high polarity and solvency power.[4][10]

  • N-Methyl-2-pyrrolidone (NMP): A lactam with a high boiling point and strong solubilizing capabilities, often used in pharmaceutical formulations.[2][11][12]

Therefore, it is predicted that 6-Fluoroisoquinoline-8-carboxylic acid will exhibit favorable solubility in these solvents. The primary solute-solvent interactions will involve dipole-dipole forces and hydrogen bonding, where the solvent's oxygen or nitrogen atoms act as acceptors for the carboxylic acid's hydroxyl proton. The dissolution process is a balance between the energy required to break the solute-solute lattice interactions and the energy released from the formation of solute-solvent interactions.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[13][14] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system has reached a stable equilibrium.

Principle

An excess amount of the solid compound is agitated in the solvent for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).[13]

Materials & Reagents
  • Solute: 6-Fluoroisoquinoline-8-carboxylic acid (purity >98%)

  • Solvents:

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • N,N-Dimethylformamide (DMF), HPLC grade

    • N-Methyl-2-pyrrolidone (NMP), HPLC grade

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with PTFE-lined screw caps

    • Orbital shaker with temperature control

    • Benchtop centrifuge

    • 0.22 µm PTFE syringe filters

    • Calibrated pipettes

    • HPLC system with a UV detector and a suitable C18 column

    • Volumetric flasks and appropriate lab glassware

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately weigh approximately 10 mg of 6-Fluoroisoquinoline-8-carboxylic acid and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., acetonitrile or the test solvent) to create a primary stock solution.

    • Perform serial dilutions of the primary stock to prepare a series of at least five calibration standards of known concentrations.

    • Causality Check: A multi-point calibration curve is essential for ensuring the accurate quantification of the analyte by HPLC, as it brackets the expected concentration range and verifies the detector's linear response.[13]

  • Sample Preparation (in triplicate for each solvent):

    • Add an excess amount of 6-Fluoroisoquinoline-8-carboxylic acid to a 2 mL glass vial. "Excess" is critical; a starting point is to add approximately 5-10 mg of solid to 1 mL of solvent. A visible amount of undissolved solid must remain at the end of the experiment for the result to be valid.[15]

    • Accurately add 1.0 mL of the desired polar aprotic solvent (DMSO, DMF, or NMP) to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application context) and moderate agitation (e.g., 250 rpm).

    • Allow the samples to equilibrate for 24 to 72 hours.

    • Causality Check: A prolonged equilibration time is necessary to overcome kinetic barriers and ensure that the system reaches true thermodynamic equilibrium, rather than a transient supersaturated or metastable state.[14] For some compounds, polymorphic transformations to a more stable, less soluble form can occur during this period.

  • Phase Separation & Sample Clarification:

    • After equilibration, visually confirm that excess solid remains in each vial. If not, the experiment is invalid for that sample and must be repeated with more solute.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

    • Causality Check: Centrifugation provides the primary separation of the bulk solid from the saturated supernatant, preventing immediate clogging of the fine filter in the next step.[13]

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Discard the first few drops of the filtrate to prevent errors from potential adsorption of the compound onto the filter membrane.[14]

  • Quantification by HPLC:

    • Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.

    • Analyze the filtered sample solutions. If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Determine the concentration of 6-Fluoroisoquinoline-8-carboxylic acid in the samples by interpolating their peak areas from the calibration curve.

    • Calculate the final solubility, correcting for any dilutions made.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the Shake-Flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis prep_solid Add Excess Solid (6-Fluoroisoquinoline-8-carboxylic acid) prep_solvent Add Known Volume of Solvent (e.g., 1 mL DMSO) equilibrate Agitate at Constant Temp (24 - 72 hours) prep_solvent->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filtrate Filter Supernatant (0.22 µm PTFE filter) centrifuge->filtrate Collect supernatant hplc Quantify by HPLC filtrate->hplc result Calculate Solubility (mg/mL or mol/L) hplc->result calibrate Generate Calibration Curve calibrate->hplc Reference

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Data Presentation & Interpretation

The results of the solubility study should be compiled into a clear, concise table. This allows for direct comparison of the compound's behavior across different solvents.

Table 1: Representative Table for Solubility Data of 6-Fluoroisoquinoline-8-carboxylic acid

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)25ResultResultResult
N,N-Dimethylformamide (DMF)25ResultResultResult
N-Methyl-2-pyrrolidone (NMP)25ResultResultResult

Note: This table is a template for recording experimentally determined values.

Interpretation of Results:

  • High Solubility (>100 mg/mL): Indicates excellent compatibility between the compound and the solvent. This solvent would be ideal for preparing highly concentrated stock solutions for HTS or for use in synthetic reactions requiring high substrate concentrations.

  • Moderate Solubility (10-100 mg/mL): The compound is readily soluble for most applications. The solvent is suitable for most screening and formulation purposes.

  • Low Solubility (<10 mg/mL): While the compound is soluble, achieving high concentrations may be difficult. This information is critical for avoiding compound precipitation in biological assays and may guide formulation scientists toward enabling technologies like co-solvents or pH modification if aqueous solubility is also low.[16]

Conclusion

This application note provides a robust framework for the systematic evaluation of the solubility of 6-Fluoroisoquinoline-8-carboxylic acid in common polar aprotic solvents. The detailed shake-flask protocol is designed to yield accurate and reproducible thermodynamic solubility data, which is fundamental to the successful progression of a compound through the drug discovery and development pipeline. By understanding the 'why' behind each experimental step, researchers can confidently generate high-quality data to guide critical decisions in medicinal chemistry, screening, and pharmaceutical formulation.

References

  • UIV CHEM. (2025, March 11). NMP: Applications in the Pharmaceutical and Agrochemical Industries.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • SciSpace. (2010, November 11). Review of pharmaceutical applications of N-methyl-2-pyrrolidone.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • N-methyl-2-pyrrolidone (NMP): a versatile solvent widely used in the chemical industry. (2025, April 11).
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. (n.d.).
  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Meadows Chemical. (2025, July 2). Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers.
  • PubMed. (n.d.). Review of pharmaceutical applications of N-methyl-2-pyrrolidone.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).
  • NextSDS. (n.d.). 6-fluoroisoquinoline-8-carboxylic acid — Chemical Substance Information.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Scribd. (n.d.). Common Polar Aprotic Solvents Guide | PDF.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • PMC - NIH. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone.
  • Dimethylformamide - Technical Data Sheet DMF. (n.d.).
  • Wikipedia. (n.d.). Dimethylformamide.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023, July 13).
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • Scribd. (n.d.). Dimethylformamide: Uses and Applications | PDF.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Wikipedia. (n.d.). Polar aprotic solvent.
  • OCR A-Level Chemistry Notes. (n.d.). Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1).
  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • ResearchGate. (2021, October 12). (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect.
  • Sigma-Aldrich. (n.d.). 6-Fluoroquinoline-8-carboxylic acid | 1306605-84-4.
  • Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility.
  • YouTube. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.
  • Sigma-Aldrich. (n.d.). 6-Fluoroisoquinoline-4-carboxylic acid | 2169007-97-8.
  • Fluorochem. (n.d.). 8-FLUOROISOQUINOLINE-6-CARBOXYLIC ACID.
  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • ResearchGate. (2025, August 6). Polar, aprotic solvents and the hydrophobic effect.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Fluoroisoquinoline-8-Carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of highly functionalized heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of highly functionalized heterocyclic building blocks. The synthesis of 6-fluoroisoquinoline-8-carboxylic acid is notoriously challenging due to the sensitivity of the fluoro-substituent and the steric hindrance at the C8 position.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. We will focus on the most robust synthetic route: the assembly of the isoquinoline core [2], followed by a palladium-catalyzed carbonylation of the 8-bromo intermediate [1], and a final pH-controlled saponification [3].

I. Synthetic Workflow & Mechanistic Pathway

ReactionPathway SM 2-Bromo-4-fluoro- benzaldehyde Intermediate 8-Bromo-6-fluoro- isoquinoline SM->Intermediate Annulation (NH3, CuI) Ester Methyl 6-fluoroisoquinoline- 8-carboxylate Intermediate->Ester Carbonylation (CO, Pd/Xantphos) Product 6-Fluoroisoquinoline- 8-carboxylic acid Ester->Product Saponification (LiOH, H2O)

Workflow for 6-Fluoroisoquinoline-8-carboxylic acid synthesis via Pd-catalyzed carbonylation.

II. Frequently Asked Questions (Troubleshooting)

Q1: During the Pd-catalyzed carbonylation step, my reaction stalls at 50% conversion and a black precipitate forms. How do I fix this?

The Causality: The black precipitate is palladium black, which indicates irreversible catalyst deactivation. Mechanistically, this occurs when the rate of oxidative addition of the Pd(0) species into the C8-Br bond exceeds the rate of Carbon Monoxide (CO) insertion. The resulting Pd(II) intermediate becomes "starved" of CO, leading to premature reductive elimination and the aggregation of inactive Pd(0) nanoparticles. The Solution: You must accelerate the reductive elimination step and improve CO mass transfer. Switch from standard monodentate ligands (like PPh₃) to a wide-bite-angle bidentate ligand like Xantphos . Xantphos forces the Pd(II) center into a cis-geometry, which drastically lowers the activation energy for reductive elimination, allowing the reaction to proceed efficiently even at atmospheric CO pressure . Additionally, increase your overhead stirring rate to >800 rpm to ensure optimal gas-liquid mixing.

Q2: Why am I observing defluorination byproducts during the initial isoquinoline annulation?

The Causality: The fluorine atom at the C6 position is highly activated toward nucleophilic aromatic substitution (S_NAr) due to the electron-withdrawing nature of the adjacent isoquinoline ring. If your annulation temperature exceeds 120 °C or if you are using harsh bases (e.g., Cs₂CO₃ or alkoxides), the base or solvent can displace the fluorine atom. The Solution: Cap the reaction temperature at 90–100 °C and utilize milder bases such as K₂CO₃. If using a copper-catalyzed imine annulation , ensure anhydrous conditions, as trace water at high temperatures accelerates hydrolytic defluorination.

Q3: I successfully formed the methyl ester, but after saponification, my isolated yield of the final carboxylic acid is less than 30%. Where did the product go?

The Causality: 6-Fluoroisoquinoline-8-carboxylic acid is an amphoteric molecule . It contains a basic isoquinoline nitrogen and an acidic carboxylic acid. If you acidify the aqueous workup layer too aggressively (pH < 2), the isoquinoline nitrogen protonates, forming a highly water-soluble hydrochloride salt that remains trapped in the aqueous phase. The Solution: You must precisely titrate the aqueous layer to the molecule's isoelectric point (typically pH 3.8 – 4.2). At this specific pH, the molecule exists as a neutral zwitterion, which exhibits minimal aqueous solubility and will precipitate cleanly out of solution.

III. Quantitative Data: Catalyst System Optimization

To illustrate the critical nature of ligand selection in the carbonylation of sterically hindered 8-bromoisoquinolines, review the comparative yield data below. The data demonstrates how wide-bite-angle ligands prevent catalyst poisoning.

Catalyst SystemLigandCO PressureTemp (°C)Yield (%)Primary Failure Mode
Pd(OAc)₂PPh₃50 psi10035Extensive Pd black formation (CO starvation)
Pd(dppf)Cl₂dppf50 psi9065Sluggish reductive elimination
Pd(OAc)₂ Xantphos 15 psi (atm) 70 92 Minimal; highly efficient turnover

IV. Self-Validating Experimental Protocols

Protocol A: Xantphos-Directed Palladium-Catalyzed Carbonylation

This protocol converts 8-bromo-6-fluoroisoquinoline to methyl 6-fluoroisoquinoline-8-carboxylate.

  • Reagent Charging: In a flame-dried Schlenk flask, combine 8-bromo-6-fluoroisoquinoline (1.0 equiv, 10 mmol), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and anhydrous Na₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with CO gas three times using a balloon. Caution: CO is highly toxic; perform strictly inside a certified fume hood.

  • Solvent Addition: Inject anhydrous Methanol (10 equiv) and anhydrous Toluene (to reach 0.2 M concentration) via a thoroughly purged syringe.

  • Reaction Execution: Heat the vigorously stirring mixture (800 rpm) to 70 °C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated as complete only when the starting material peak is <1% relative to the product mass peak. If Pd black is observed but SM remains, CO mass transfer has failed; abort and restart with better agitation.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Isoelectric Saponification & Isolation

This protocol hydrolyzes the ester to yield the final 6-fluoroisoquinoline-8-carboxylic acid.

  • Hydrolysis: Dissolve the purified methyl 6-fluoroisoquinoline-8-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Reagent Addition: Add LiOH·H₂O (3.0 equiv) and stir at ambient temperature for 4 hours.

  • Solvent Removal: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Do not evaporate the water.

  • Isoelectric Precipitation: Cool the remaining aqueous layer to 0 °C. Using a calibrated pH meter, dropwise add 1M HCl until the solution reaches exactly pH 4.0.

  • Self-Validation Checkpoint (Visual): The precipitation of a dense solid serves as visual validation of reaching the isoelectric point. If the solution remains clear at pH 4.0, the aqueous layer is too dilute; concentrate it further under reduced pressure and re-verify the pH.

  • Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum at 50 °C for 24 hours.

V. References

  • Martinelli, J. R., Watson, D. A., Freckmann, D. M. M., Barder, T. E., & Buchwald, S. L. "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." The Journal of Organic Chemistry, ACS Publications, 2008. URL:[Link]

  • "Isoquinoline synthesis." Organic Chemistry Portal. URL:[Link]

Optimization

How to prevent decarboxylation of 6-Fluoroisoquinoline-8-carboxylic acid during heating

Topic: Preventing Unwanted Decarboxylation of 6-Fluoroisoquinoline-8-carboxylic acid During Thermal Stress Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Unwanted Decarboxylation of 6-Fluoroisoquinoline-8-carboxylic acid During Thermal Stress

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Chemical Synthesis Division

Welcome to our dedicated technical guide for handling 6-Fluoroisoquinoline-8-carboxylic acid. This valuable building block is crucial in many synthetic programs, but its utility can be compromised by a common and frustrating side reaction: thermal decarboxylation. This guide provides an in-depth analysis of the problem and presents field-proven strategies to maintain the integrity of your molecule throughout your synthetic workflow.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why is 6-Fluoroisoquinoline-8-carboxylic acid so prone to decarboxylation when heated?

The susceptibility of this molecule to decarboxylation stems from its electronic structure. Heteroaromatic carboxylic acids, particularly those where the carboxyl group is positioned near a heteroatom like nitrogen, often exhibit lower stability. The nitrogen atom in the isoquinoline ring acts as an electron sink, stabilizing the intermediate formed during the loss of carbon dioxide (CO₂). This is analogous to the known instability of compounds like picolinic acid.[1] The reaction is an irreversible process where the carboxyl group is eliminated as CO₂ gas, leaving behind 6-Fluoroisoquinoline.

Q2: What is the underlying mechanism of this thermal decarboxylation?

The thermal decarboxylation of many aromatic carboxylic acids proceeds through a mechanism involving the formation of a carbanionic intermediate or a concerted transition state. For heteroaromatics, the nitrogen atom can stabilize the negative charge that develops on the ring as the C-C bond of the carboxyl group breaks. The process is initiated by heat, which provides the activation energy needed to expel the highly stable CO₂ molecule.

G cluster_main Decarboxylation Pathway Start 6-Fluoroisoquinoline- 8-carboxylic acid Heat Δ (Heat) Start->Heat TS Transition State (C-COOH bond cleavage) Heat->TS Provides Activation Energy Product 6-Fluoroisoquinoline (Decarboxylated Product) TS->Product CO2 CO₂ TS->CO2

Caption: Simplified workflow of thermal decarboxylation.

Q3: Besides heat, what other experimental factors can trigger or accelerate this unwanted reaction?

While heat is the primary driver, other conditions can exacerbate the issue:

  • pH: Both strongly acidic and basic conditions can alter the rate of decarboxylation depending on the specific substrate. For some pyridine-based carboxylic acids, the zwitterionic form decarboxylates most rapidly.[1]

  • Solvents: The choice of solvent can play a role. High-boiling polar aprotic solvents, often used to facilitate high-temperature reactions, can promote decarboxylation.[2][3]

  • Trace Metal Catalysts: The presence of transition metals like copper, silver, or palladium, even in trace amounts, can catalytically promote decarboxylation at lower temperatures than expected.[2][4][5]

Troubleshooting Guide: Proactive Prevention Strategies

This section details practical, actionable solutions to prevent decarboxylation, focusing on the most common synthetic application for this molecule: amide bond formation.

Q4: My intended reaction requires heat. How can I run it while minimizing the risk of decarboxylation?

Direct heating is the primary cause of failure. However, if elevated temperatures are unavoidable for other transformations in your synthetic route, you must apply strict process controls:

  • Temperature Titration: Methodically determine the minimum temperature required for the desired reaction to proceed at an acceptable rate. Avoid "standard" high temperatures (e.g., refluxing in toluene or DMF) unless absolutely necessary.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged heating dramatically increases the likelihood of decarboxylation.

  • Inert Atmosphere: While not always directly preventative, running reactions under an inert atmosphere (Nitrogen or Argon) prevents oxidative side reactions that can sometimes complicate the reaction profile at high temperatures.

Q5: What is the most reliable method for forming an amide bond with 6-Fluoroisoquinoline-8-carboxylic acid without causing decarboxylation?

The most effective strategy is to avoid high temperatures entirely by using modern amide coupling reagents.[6][7] These reagents activate the carboxylic acid in situ at or near room temperature, allowing it to react efficiently with an amine.[8][9] This approach directly circumvents the conditions that lead to thermal degradation.

Table 1: Comparison of Common Low-Temperature Amide Coupling Reagents

Coupling Reagent SystemTypical Temperature (°C)Key AdvantagesConsiderations
EDC / HOBt 0 to 25 °CCost-effective, water-soluble byproducts are easily removed.Can be sluggish with electron-deficient amines.
HATU / DIPEA 0 to 25 °CHighly efficient, fast reaction times, effective for hindered substrates.More expensive, byproducts require chromatographic removal.
T3P® (Propylphosphonic Anhydride) 25 to 50 °CExcellent for preventing racemization, byproducts are water-soluble.Often requires a non-nucleophilic base and a slightly higher temperature.
ZrCl₄ (Catalytic) 25 to 80 °CA catalytic, green chemistry approach generating only water as a byproduct.[10]May require optimization and slightly elevated temperatures.[10]
Experimental Protocol: Low-Temperature Amide Coupling with HATU

This protocol provides a robust, general method for coupling 6-Fluoroisoquinoline-8-carboxylic acid with a primary or secondary amine at room temperature.

  • Preparation: In a clean, dry flask under a Nitrogen atmosphere, dissolve 6-Fluoroisoquinoline-8-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cooling: Cool the mixture to 0 °C using an ice bath. This helps to control any initial exotherm.

  • Activator Addition: Slowly add a solution of HATU (1.1 eq) in the same anhydrous solvent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the carboxylic acid starting material is fully consumed (typically 2-6 hours).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting amide by column chromatography on silica gel.

Q6: What if my downstream reaction absolutely requires high heat and the carboxyl group must be preserved?

In situations where heating is non-negotiable (e.g., a metal-catalyzed cross-coupling on another part of the molecule), the most robust solution is to use a protecting group strategy .[11][12] The carboxylic acid is temporarily converted into a more thermally stable functional group, typically an ester, which does not undergo decarboxylation. After the high-temperature step is complete, the protecting group is removed to regenerate the carboxylic acid.[13]

G cluster_workflow Protecting Group Workflow Start Starting Acid (Thermally Labile) Protect Protection Step (e.g., Esterification) Start->Protect Protected Protected Intermediate (Thermally Stable Ester) Protect->Protected React High-Temperature Reaction (Δ) Protected->React Deprotect Deprotection Step (e.g., Hydrolysis) React->Deprotect Final Final Product with Intact Carboxyl Group Deprotect->Final

Caption: General workflow for a protecting group strategy.

Table 2: Selection of Ester Protecting Groups for Carboxylic Acids

Ester TypeFormation Reagent(s)Cleavage Condition(s)Key Advantage
Methyl Ester SOCl₂ then MeOH; or TMSCHN₂NaOH or LiOH (Saponification)Simple to form.
Benzyl (Bn) Ester Benzyl bromide, BaseH₂, Pd/C (Hydrogenolysis)Cleavage is very mild and orthogonal to many other groups.
tert-Butyl (tBu) Ester Isobutylene, H₂SO₄ (cat.)Trifluoroacetic Acid (TFA)Stable to base and nucleophiles; cleaved under non-aqueous acidic conditions.
Experimental Protocol: Protection as a tert-Butyl Ester
  • Protection:

    • Suspend 6-Fluoroisoquinoline-8-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

    • Add Di-tert-butyl dicarbonate (Boc)₂O (1.5 eq).

    • Stir at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Concentrate the reaction mixture and purify by column chromatography to isolate the tert-butyl ester.

  • High-Temperature Reaction: Perform the necessary heat-requiring transformation on the purified tert-butyl ester.

  • Deprotection:

    • Dissolve the protected molecule in DCM.

    • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 5-10 equivalents, or use a 50% TFA/DCM solution).

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC/LC-MS).

    • Carefully remove all volatile components in vacuo to yield the final product with the carboxylic acid restored.

Analytical Monitoring

Q7: How can I confirm if decarboxylation is occurring in my reaction?

Regular monitoring is crucial. Use a combination of methods for a clear picture:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. Look for the disappearance of the mass peak corresponding to your starting acid (C₁₀H₆FNO₂) and the appearance of a new peak corresponding to the decarboxylated product, 6-Fluoroisoquinoline (C₉H₆FN).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Compare the spectrum of your crude reaction mixture to an authentic standard of your starting material. The most telling sign of decarboxylation is the disappearance of the carboxylic acid proton signal (a broad singlet, typically >10 ppm) and the appearance of a new aromatic proton signal in its place (likely between 7-9 ppm).

  • TLC (Thin-Layer Chromatography): The decarboxylated product will be significantly less polar than the starting carboxylic acid. It will have a much higher Rƒ value. Staining with an indicator like potassium permanganate can help visualize both spots.

References

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Cano, R., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Ceylan, S., & Larsen, J. W. (2009). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 23(10), 4991-4999.
  • Wang, Z., et al. (2023). Theoretical Study of Ru-Catalyzed Decarboxylative Heteroarylation of Aryl Carboxylic Acids. The Journal of Organic Chemistry.
  • Simas, A. B. C., et al. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A, 126(1), 122-136.
  • Khatun, N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 47, 128205.
  • ResearchGate. (n.d.). pH and pD rate profiles of the decarboxylation of DQCA by PhdA. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Amide Coupling of Non-Activated Carboxylic Acids and Amines Catalyzed by Zirconium(IV) Chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).
  • Harris, K., et al. (2021). Probing the role of protein conformational changes in the mechanism of prenylated-FMN-dependent phenazine-1-carboxylic acid decarboxylase. Journal of Biological Chemistry, 297(5), 101235.
  • Dr. Tahir Mehmood. (2020, July 5). Protecting Groups for Carboxylic acid. YouTube. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Cobalt-Catalyzed Decarboxylative C–H (Hetero)Arylation for the Synthesis of Arylheteroarenes and Unsymmetrical Biheteroaryls. Organic Letters, 19(20), 5541-5544.
  • Richard, J. P., et al. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(34), 12244-12254.
  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2016). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters, 18(7), 1594-1597.
  • ACS Omega. (2026).
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • ACS Publications. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me₄N)SCF₃. Organic Letters.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PatSnap Eureka. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES.
  • Royal Society of Chemistry. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Journal of Chemical Education. (2016).
  • Google Patents. (n.d.). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
  • Google Patents. (n.d.). Aromatic carboxylic acid decarboxylastion method.

Sources

Troubleshooting

Purification techniques for 6-Fluoroisoquinoline-8-carboxylic acid reaction mixtures

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 6-Fluoroisoquinoline-8-carboxylic acid. Below you will find troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 6-Fluoroisoquinoline-8-carboxylic acid. Below you will find troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 6-Fluoroisoquinoline-8-carboxylic acid?

The primary challenges in purifying this compound stem from the unique physicochemical properties conferred by its structure: the isoquinoline core, the carboxylic acid group, and the fluorine atom.

  • Influence of the Fluorine Atom: The high electronegativity of the fluorine atom can lower the pKa of the carboxylic acid and the basicity of the isoquinoline nitrogen compared to their non-fluorinated analogs.[1] This alteration in electronic properties affects the compound's ionization state at different pH values, which is a critical factor for purification methods like acid-base extraction and ion-exchange chromatography.[1]

  • Amphoteric Nature: The molecule possesses both an acidic functional group (carboxylic acid) and a basic one (the isoquinoline nitrogen). This amphoteric character means it can exist as a cation, an anion, or a zwitterion depending on the pH, which can complicate purification by affecting its solubility in both aqueous and organic phases.

  • Solubility Profile: Aromatic carboxylic acids can have limited solubility in a broad range of common organic solvents, making techniques like recrystallization challenging without careful solvent screening.

  • Co-elution of Impurities: Structurally similar impurities, such as regioisomers (e.g., other fluoroisoquinoline carboxylic acids) or precursors from the synthesis, can be difficult to separate due to similar polarities and chemical properties, often requiring high-resolution techniques.[1]

Q2: What is the most effective starting point for purifying a crude reaction mixture of 6-Fluoroisoquinoline-8-carboxylic acid?

For a crude mixture, an acid-base extraction is the most logical and effective initial purification step.[2][3] This technique is highly efficient at separating acidic, basic, and neutral compounds from one another.[2][4] Given that 6-Fluoroisoquinoline-8-carboxylic acid contains a carboxylic acid group, it can be selectively extracted from an organic solvent into an aqueous basic solution.

The general strategy involves:

  • Dissolving the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extracting with a weak aqueous base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, while neutral and basic impurities remain in the organic layer.[5][6]

  • Separating the aqueous layer and then re-acidifying it (e.g., with HCl) to precipitate the purified carboxylic acid.[3][5]

This method is a robust first pass that can significantly remove non-acidic impurities before proceeding to higher-resolution techniques if needed.[2]

Q3: How does the fluorine atom specifically affect the choice of purification parameters?

The fluorine atom's electron-withdrawing nature has a significant impact on the molecule's acidity (pKa). While the exact pKa of 6-Fluoroisoquinoline-8-carboxylic acid is not readily published, it is expected to be a stronger acid than its non-fluorinated counterpart.

This has two key implications:

  • Acid-Base Extraction: Because it is a relatively strong acid, a weak base like sodium bicarbonate (NaHCO₃) should be sufficient to deprotonate the carboxylic acid for extraction into the aqueous phase.[6] This is advantageous as stronger bases like sodium hydroxide (NaOH) could potentially react with other functional groups or lead to side reactions. Using a weak base also allows for selective separation from less acidic compounds, such as phenols, if they are present as impurities.[6]

  • Chromatography: The altered polarity due to the C-F bond can change the compound's interaction with chromatographic stationary phases.[1] It may elute differently than expected compared to similar, non-fluorinated compounds. This requires careful screening of mobile phases during methods development for column chromatography or HPLC.

Purification Workflow Decision Guide

The following diagram outlines a logical workflow for the purification of 6-Fluoroisoquinoline-8-carboxylic acid, from the crude reaction mixture to the final, high-purity compound.

PurificationWorkflow Purification Strategy for 6-Fluoroisoquinoline-8-carboxylic Acid start Crude Reaction Mixture extraction Acid-Base Extraction (Isolates acidic components) start->extraction purity_check1 Assess Purity (TLC, LC-MS, ¹H NMR) extraction->purity_check1 recrystallization Recrystallization (Removes closely related impurities) purity_check1->recrystallization Impure end Pure Compound purity_check1->end Purity is sufficient purity_check2 Assess Purity (TLC, LC-MS, m.p.) recrystallization->purity_check2 chromatography Column Chromatography / Prep-HPLC (High-resolution separation) purity_check2->chromatography Impure / Oily purity_check2->end Purity is sufficient purity_check3 Final Purity & Characterization (>95% by HPLC/NMR) chromatography->purity_check3 purity_check3->chromatography Impure, re-run with new conditions purity_check3->end Purity Confirmed

Caption: A decision-making workflow for purifying 6-Fluoroisoquinoline-8-carboxylic acid.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 6-Fluoroisoquinoline-8-carboxylic acid.

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Acid-Base Extraction 1. The pH of the aqueous layer was not low enough to fully protonate and precipitate the carboxylic acid.[5]2. The product has some solubility in the cold, acidic aqueous solution.3. An emulsion formed during extraction, trapping the product.1. Check the pH with litmus or a pH meter after acidification. Add acid dropwise until the pH is ~2-3 to ensure complete precipitation.2. After collecting the precipitate by filtration, extract the acidic aqueous filtrate with an organic solvent (e.g., ethyl acetate, 3x volumes) to recover any dissolved product.3. To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently.
Oily Precipitate Instead of Solid Crystals 1. The solution is too supersaturated, causing the product to "crash out" as an oil.[1]2. The presence of impurities is depressing the melting point of the solid.3. The chosen solvent is not optimal.1. Gently heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool much more slowly.2. Attempt to purify the material further by another method (e.g., a quick filtration through a silica plug or acid-base extraction) before re-attempting crystallization.[1]3. Re-screen for a better solvent system. Try using a co-solvent system (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is not).
Product Degradation on Silica Gel Column 1. Standard silica gel is acidic and can cause degradation of sensitive compounds.[7]2. The compound is unstable to prolonged exposure to the solvent or silica.1. Deactivate the silica gel by preparing the slurry and packing the column in an eluent containing 1-2% triethylamine (Et₃N) to neutralize the acidic sites.[7]2. Run the column as quickly as possible without sacrificing separation. Use flash chromatography techniques.
Co-elution of Impurities in Column Chromatography 1. The chosen eluent system does not provide sufficient resolution.2. The column was overloaded with crude material.1. Systematically screen solvent systems using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.25-0.35 for the desired compound.[7]2. Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). Consider using a dry loading technique to get a tighter band at the start of the separation.[7]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate 6-Fluoroisoquinoline-8-carboxylic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Layer Separation: Allow the layers to separate. The top layer should be the organic phase, and the bottom will be the aqueous phase containing the sodium salt of your product. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 25 mL) to ensure all the carboxylic acid has been removed. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate (20 mL) to remove any co-extracted neutral impurities. Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH ~2, check with litmus paper). A precipitate of the purified product should form.[5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of cold hexane to aid in drying. Allow the solid to air-dry or dry in a vacuum desiccator.

Protocol 2: Recrystallization

This protocol is for further purifying the solid obtained from extraction or another step.

  • Solvent Selection: In a small test tube, test the solubility of a few milligrams of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water) to find a suitable system. A good solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with a water bath) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If needed, scratch the inside of the flask with a glass rod to induce crystallization. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[7] Dry the crystals completely.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved March 17, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved March 17, 2026, from [Link]

  • LibreTexts. (n.d.). ACID-BASE EXTRACTION. Retrieved March 17, 2026, from [Link]

  • University of California, Irvine. (n.d.). Solubility of Organic Compounds. Retrieved March 17, 2026, from [Link]

  • RSC Publishing. (2016). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Fluoroisoquinoline-8-carboxylic Acid Coupling Reactions

Welcome to the technical support center for advanced coupling methodologies. This guide provides in-depth troubleshooting advice and detailed protocols for researchers working with 6-Fluoroisoquinoline-8-carboxylic acid,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced coupling methodologies. This guide provides in-depth troubleshooting advice and detailed protocols for researchers working with 6-Fluoroisoquinoline-8-carboxylic acid, a scaffold known for its challenging steric environment. Our goal is to equip you with the expertise to overcome common synthetic hurdles and achieve high-yield, reproducible results.

The core challenge with this substrate arises from the C8-carboxylic acid's position. It is subject to significant steric hindrance due to its peri-relationship with the isoquinoline ring's nitrogen atom. This spatial crowding can severely impede the approach of nucleophiles, leading to failed or inefficient reactions when using standard protocols.[1][2] This guide will walk you through understanding and solving these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding coupling reactions with 6-Fluoroisoquinoline-8-carboxylic acid.

Q1: Why is my amide coupling reaction failing or giving low yields with standard reagents like EDC/HOBt or DCC?

A: The primary reason is severe steric hindrance.[3] Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) form an O-acylisourea intermediate.[4] While effective for unhindered substrates, this intermediate is often not reactive enough to overcome the high activation energy required for a nucleophile (like an amine) to attack the sterically congested carbonyl carbon at the C8 position of the isoquinoline. The bulky environment physically blocks the reaction from proceeding efficiently.[1][2]

Q2: What are the typical signs of a sterically hindered coupling reaction?

A: You are likely facing a steric issue if you observe the following:

  • Low or No Product Yield: The most direct indicator of a failed reaction.

  • Stalled Reaction: Analysis via TLC or LC-MS shows that the reaction ceases to progress after a certain point, with significant starting material remaining.

  • Recovery of Unreacted Starting Materials: A large portion of the 6-Fluoroisoquinoline-8-carboxylic acid and/or the amine nucleophile is recovered after workup.

  • Formation of Side Products: In some cases, elevated temperatures or harsh conditions used to force the reaction can lead to decomposition or the formation of undesired byproducts, such as the hydrolysis of the activated acid back to the starting material.

Q3: How does the fluorine atom at the C6 position influence the coupling reaction?

A: The fluorine atom primarily exerts an electronic effect , not a direct steric one on the C8-carboxyl group. As a highly electronegative atom, it has a strong electron-withdrawing inductive effect.[5] This can slightly increase the acidity of the carboxylic acid proton and influence the overall electron density of the isoquinoline ring system. However, this electronic influence is secondary to the dominant physical obstruction caused by the peri-interaction, which remains the main barrier to a successful coupling.[6]

Part 2: Troubleshooting Guide for Amide Bond Formation

This section provides a systematic approach to overcoming failed or low-yielding amide coupling reactions.

Problem: Low or No Product Formation with Standard Reagents

This is the most common failure mode. The solution involves increasing the reactivity of the electrophilic partner (the carboxylic acid) to a level that can overcome the physical barrier.

Solution A: Employ High-Potency Coupling Reagents

For sterically demanding couplings, moving beyond carbodiimides to more powerful uronium/aminium or phosphonium salt-based reagents is critical. These reagents generate highly reactive intermediates that facilitate the nucleophilic attack despite the steric clash.[7][8][9]

Table 1: Comparison of Coupling Reagents for Hindered Substrates

Reagent Class Examples Mechanism of Action & Suitability Key Considerations
Carbodiimides EDC, DCC, DIC Form moderately reactive O-acylisourea intermediates. Generally not recommended for this substrate due to low reactivity.[10] Inexpensive but ineffective for hindered systems. Byproducts can complicate purification (DCU).
Uronium/Aminium Salts HATU , HBTU, HCTU, COMU Form highly reactive OBt- or OAt-activated esters, which are excellent acylating agents. Highly Recommended .[7][8] HATU is extremely effective but can cause guanidinylation of primary amines if not used correctly (pre-activation is key). COMU is a safer, highly soluble, and potent alternative.[8]
Phosphonium Salts PyBOP , PyAOP Form highly reactive phosphonium-activated esters. Highly Recommended , especially for couplings prone to racemization.[9] PyAOP is particularly effective for coupling N-methylated or other hindered secondary amines. Byproducts are generally water-soluble.

| Acyl Halide Formers | TCFH, PyCloc | Convert the carboxylic acid in situ to a highly reactive acyl chloride or fluoride.[7][11] Excellent for the most challenging cases. | TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) in the presence of a base like N-methylimidazole (NMI) is extremely effective for "impossible" couplings.[9] |

Solution B: Optimize Reaction Conditions

Even with a potent coupling reagent, optimizing the reaction environment is crucial.

  • Base Selection: Use a non-nucleophilic, sterically hindered base to facilitate proton abstraction without competing in the reaction. Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are standard choices.[7][9] Avoid simpler bases like triethylamine, which can be nucleophilic.

  • Pre-activation: To prevent side reactions (especially guanidinylation when using HATU), pre-activate the carboxylic acid. This involves stirring the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine nucleophile.[9]

  • Temperature: While many couplings run at room temperature, hindered systems often require thermal energy to overcome the activation barrier. Gently heating the reaction to 40-60 °C can significantly increase the reaction rate. Monitor for potential degradation if heating.

  • Solvent: Anhydrous polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , and Dichloromethane (DCM) are common and effective choices.

Part 3: Recommended Protocols & Visual Workflows

Workflow 1: Troubleshooting a Failed Coupling Reaction

The following decision tree illustrates a logical troubleshooting process.

G start Start: Low/No Product Yield reagent Step 1: Upgrade Coupling Reagent (e.g., to HATU or PyBOP) start->reagent Using EDC/DCC? conditions Step 2: Optimize Conditions (Base, Temp, Pre-activation) reagent->conditions Still low yield? advanced Step 3: Use Advanced Methods (e.g., TCFH/NMI) conditions->advanced Reaction still stalled? success Success: High Yield Achieved advanced->success

Caption: A logical decision tree for troubleshooting hindered couplings.

Protocol 1: Robust Amide Coupling using HATU

This protocol is a reliable starting point for coupling 6-Fluoroisoquinoline-8-carboxylic acid with primary or secondary amines.

protocol_workflow cluster_preactivation Pre-activation (15-30 min) cluster_coupling Coupling Reaction (2-24 h) step1 1. Dissolve Carboxylic Acid in anhydrous DMF step2 2. Add HATU (1.1 eq) and DIPEA (2.5 eq) step1->step2 step3 3. Add Amine (1.2 eq) to the activated mixture step2->step3 step4 4. Stir at RT to 40°C Monitor by LC-MS step3->step4 step5 5. Standard Aqueous Workup & Purification step4->step5 Reaction Complete

Caption: Experimental workflow for a robust HATU-mediated amide coupling.

Materials:

  • 6-Fluoroisoquinoline-8-carboxylic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a dry, nitrogen-flushed flask, add 6-Fluoroisoquinoline-8-carboxylic acid.

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes. This is the pre-activation step.

  • Add the desired amine (1.2 eq), either neat or as a solution in a small amount of DMF.

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Advanced Coupling for Highly Hindered Systems using TCFH

For cases where both the acid and the amine are severely hindered, generating an acyl fluoride in situ provides maximum reactivity.

Materials:

  • 6-Fluoroisoquinoline-8-carboxylic acid (1.0 eq)

  • Highly hindered amine (1.2 eq)

  • TCFH (1.1 eq)

  • N-methylimidazole (NMI) (2.2 eq)

  • Anhydrous Acetonitrile (MeCN) or DCM

Procedure:

  • In a dry, nitrogen-flushed flask, combine the 6-Fluoroisoquinoline-8-carboxylic acid (1.0 eq), the hindered amine (1.2 eq), and TCFH (1.1 eq).

  • Add anhydrous MeCN or DCM as the solvent.

  • Add N-methylimidazole (2.2 eq) to the mixture. The reaction is often rapid and may show a slight exotherm.

  • Stir at room temperature and monitor closely by LC-MS. Reactions are often complete in 1-4 hours.

  • Upon completion, the workup is simplified due to the water solubility of the formamidinium byproducts.[9] Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash thoroughly with water.

  • Dry the organic layer, concentrate, and purify as described in Protocol 1.

Part 4: References

  • National Center for Biotechnology Information (2024). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(3), 159-163.

  • Gammack Yamagata, A. et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(21), 7441-7446.

  • Park, N. H. et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(32), 9384-9388.

  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Dolbier Jr, W. R. et al. (1991). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Journal of the American Chemical Society, 113(7), 2671-2677. (Abstract available via ResearchGate).

  • Bender, J. A. et al. (2012). Identification of Amides as Carboxylic Acid Surrogates for Quinolizidinone-Based M1 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 3(6), 469-474.

  • Li, W. et al. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules, 24(7), 1297.

  • Das, B. et al. (2020). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Organic Letters, 22(15), 5896-5901.

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8148-8152.

  • ResearchGate (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....

  • Al-dujaili, J. H. et al. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9(1), 14258.

  • AAPPTEC (n.d.). Coupling Reagents.

  • Khan Academy (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry.

  • ResearchGate (2016). The Synthesis of Sterically Hindered Amides.

  • MilliporeSigma (n.d.). Cross-Coupling Reactions Guide.

  • Badsara, S. S. et al. (2022). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. ChemRxiv.

  • Reddit (2021). Effect on steric hindrance on nucleophiles.

  • Berger, F. et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Synthesis, 49(05), 985-1003.

  • Chen, C. et al. (2019). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 17(31), 7349-7354.

  • Wang, Y. et al. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Omega, 7(4), 3629-3638.

  • Chemistry Stack Exchange (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.

  • Saha, D. et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 202412306.

  • Chen, E. et al. (2019). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv.

  • BenchChem (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.

  • Vankayalapati, H. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2777-2780.

  • Westin, J. (n.d.). Carboxylic Acids Important Reactions. Jack Westin MCAT Content.

Sources

Troubleshooting

Improving enantiomeric excess in 6-Fluoroisoquinoline-8-carboxylic acid chiral synthesis

Welcome to the Technical Support Center for the chiral synthesis of 6-Fluoroisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral synthesis of 6-Fluoroisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and successfully improve the enantiomeric excess (ee) in your synthetic routes.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses specific issues you may encounter during the synthesis of 6-Fluoroisoquinoline-8-carboxylic acid, providing a systematic approach to problem-solving.

Question: Why am I observing low enantiomeric excess (ee) in my asymmetric synthesis?

Low enantiomeric excess is a common hurdle in asymmetric catalysis. The root cause can often be traced back to several key factors. A logical workflow for troubleshooting is essential.[1]

Possible Causes and Solutions:

  • Catalyst Integrity and Purity: The chiral catalyst is the cornerstone of any asymmetric reaction. Its purity and structural integrity are paramount.

    • Actionable Advice:

      • Verify the chemical and enantiomeric purity of your catalyst, especially if it's a ligand-metal complex prepared in-house.

      • Ensure proper storage and handling under an inert atmosphere to prevent decomposition.

      • For commercial catalysts, use a reputable supplier and confirm the batch-to-batch consistency.

  • Reaction Conditions: Asymmetric reactions are often highly sensitive to the reaction environment.

    • Actionable Advice:

      • Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee. A temperature screening is highly recommended.

      • Solvent: The solvent can significantly influence the catalyst-substrate complex. Screen a variety of solvents with different polarities and coordinating abilities.

      • Concentration: Variations in concentration can affect reaction kinetics and potentially favor a non-selective background reaction.

  • Purity of Starting Materials and Reagents: Impurities can act as catalyst poisons or promote side reactions that are not enantioselective.

    • Actionable Advice:

      • Ensure all starting materials and reagents are of high purity.

      • Use anhydrous solvents, as water can deactivate many catalysts.

Question: My chiral resolution of 6-Fluoroisoquinoline-8-carboxylic acid is yielding a low diastereomeric excess (de). What should I consider?

Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers of carboxylic acids.[2][] Low diastereomeric excess during crystallization suggests that the separation of the diastereomeric salts is inefficient.

Troubleshooting Steps:

  • Choice of Resolving Agent: The interaction between the chiral acid and the chiral base is highly specific.

    • Actionable Advice: Screen a variety of chiral resolving agents. Common choices for resolving chiral carboxylic acids include chiral amines like (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine.[2]

  • Crystallization Solvent: The solubility of the diastereomeric salts is highly dependent on the solvent system.

    • Actionable Advice:

      • Systematically screen a range of solvents and solvent mixtures.

      • Consider factors like polarity, proticity, and the potential for hydrogen bonding.

      • Employing a solvent/anti-solvent system can sometimes facilitate selective crystallization.

  • Temperature and Cooling Rate: The kinetics of crystallization can impact the purity of the resulting crystals.

    • Actionable Advice:

      • Experiment with different crystallization temperatures.

      • A slower cooling rate can often lead to the formation of more well-defined and purer crystals.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic acid can be critical.

    • Actionable Advice: Investigate the effect of using slightly more or less than one equivalent of the resolving agent.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chiral synthesis of 6-Fluoroisoquinoline-8-carboxylic acid.

What are the primary strategies for the asymmetric synthesis of 1-substituted tetrahydroisoquinolines, which can be precursors to my target molecule?

The asymmetric synthesis of 1-substituted tetrahydroisoquinolines is a well-explored area, and these methods can be adapted for the synthesis of precursors to 6-Fluoroisoquinoline-8-carboxylic acid. The key is the enantioselective creation of the stereocenter at the C-1 position.[4]

Key Synthetic Approaches:

  • Asymmetric Hydrogenation: This is one of the most efficient methods. A prochiral 3,4-dihydroisoquinoline intermediate is hydrogenated using a chiral catalyst, such as a Ru-BINAP complex, to yield the enantiomerically enriched tetrahydroisoquinoline.[4]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. Asymmetry can be introduced by using a chiral auxiliary on the amine or aldehyde, or by employing a chiral catalyst.[4]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the nitrogen of the isoquinoline precursor. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as the addition of a nucleophile to the C-1 position. After the desired stereocenter is set, the auxiliary is removed.

How can I determine the enantiomeric excess of my 6-Fluoroisoquinoline-8-carboxylic acid product?

Accurate determination of enantiomeric excess is crucial for evaluating the success of your chiral synthesis. For chiral carboxylic acids, several methods are available.

Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The enantiomers are separated on a chiral stationary phase (CSP).

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In the presence of a chiral shift reagent, the enantiomers form diastereomeric complexes that can be distinguished by NMR.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The CD spectrum can be used to determine the enantiomeric excess and the absolute configuration.[5]

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution of a Carboxylic Acid via Diastereomeric Salt Crystallization

This protocol outlines a general workflow for the resolution of a racemic carboxylic acid, which can be adapted for 6-Fluoroisoquinoline-8-carboxylic acid.

Materials:

  • Racemic carboxylic acid

  • Chiral resolving agent (e.g., (R)-1-phenylethylamine)

  • A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

Procedure:

  • Salt Formation:

    • Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent with gentle heating.

    • Add one equivalent of the chiral resolving agent dropwise.

    • Stir the mixture and observe for the formation of a precipitate.

  • Crystallization:

    • If a precipitate forms, heat the mixture to redissolve the salt.

    • Allow the solution to cool slowly to room temperature, and then if necessary, in a refrigerator or freezer.

    • If no crystals form, try a different solvent or a solvent/anti-solvent combination.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • The diastereomeric purity of the crystals can be analyzed by HPLC or NMR.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Dissolve the diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylic acid.

    • Extract the enantiomerically enriched carboxylic acid with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determination of Enantiomeric Excess:

    • Determine the ee of the resolved carboxylic acid using chiral HPLC or another suitable method.

Visualizations

Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Low_EE start Low Enantiomeric Excess Observed catalyst Check Catalyst Integrity - Purity (chemical & enantiomeric) - Storage and Handling start->catalyst conditions Optimize Reaction Conditions - Temperature Screening - Solvent Screening - Concentration Effects start->conditions purity Verify Purity of Starting Materials - Substrates and Reagents - Anhydrous Solvents start->purity outcome Improved Enantiomeric Excess catalyst->outcome conditions->outcome purity->outcome

Caption: A systematic workflow for troubleshooting low enantiomeric excess in asymmetric synthesis.

General Strategies for Asymmetric Synthesis of Tetrahydroisoquinolines

Asymmetric_Synthesis_Strategies target Enantiomerically Enriched Tetrahydroisoquinoline hydrogenation Asymmetric Hydrogenation of Dihydroisoquinoline hydrogenation->target pictet Diastereoselective Pictet-Spengler Reaction pictet->target auxiliary Chiral Auxiliary-Mediated Nucleophilic Addition auxiliary->target

Caption: Key strategies for the asymmetric synthesis of tetrahydroisoquinoline precursors.

Data Summary

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Chiral Resolving AgentTypeCommonly Used For
(R)-(+)-1-PhenylethylamineBasicAcidic compounds
(S)-(-)-1-PhenylethylamineBasicAcidic compounds
BrucineBasic (Alkaloid)Acidic compounds
CinchonidineBasic (Alkaloid)Acidic compounds
(1S,2S)-(+)-PseudoephedrineBasicAcidic compounds
L-Tartaric AcidAcidicBasic compounds

References

  • Rueping, M., et al. (2011). Asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation. Tetrahedron, 67(35), 6575-6579. [Link]

  • Wang, L., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1169-1196. [Link]

  • Lecourt, T., et al. (2011). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA International Journal for Chemistry, 65(12), 904-907. [Link]

  • Singh, U. P., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 87(15), 10188-10198. [Link]

  • Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903-931. [Link]

  • Wikipedia. (2023). Chiral resolution. [Link]

  • Ma, J. A., & Cahard, D. (2025). Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024). Chemical Reviews. [Link]

  • Gimalova, F. A., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 27(23), 8446. [Link]

  • Zhang, X., et al. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 23(16), 5961-5971. [Link]

  • Adam, M. J., et al. (2025). Towards Catalytic Fluoroquinolones: From Metal-Catalyzed to Metal-Free DNA Cleavage. RSC Medicinal Chemistry. [Link]

  • Patel, M. V., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]

  • Zhang, Z., et al. (2026). Synthesis of functionalised isoquinolines by Zhang et al.¹⁰³. ResearchGate. [Link]

  • Al-As'ad, R. M., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 68(5-6), 700-706. [Link]

  • Toyohashi University of Technology. (2017). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily. [Link]

  • Das, S., et al. (2025). Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. Organic Letters. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • NextSDS. (n.d.). 6-fluoroisoquinoline-8-carboxylic acid — Chemical Substance Information. [Link]

  • Wang, Y., et al. (2022). Asymmetric synthesis of (aza)flavanones by the evolution of CarOx ligands. Organic Chemistry Frontiers, 9(12), 3291-3297. [Link]

  • Li, X., et al. (2023). Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. ACS Catalysis, 13(5), 3241-3255. [Link]

  • Wang, Z., et al. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 18(43), 8712-8723. [Link]

  • Slaninova, D., et al. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 18, 469-480. [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Halogens: A Comparative Reactivity Guide to 6-Fluoroisoquinoline-8-carboxylic Acid and 6-Chloroisoquinoline-8-carboxylic Acid for the Medicinal Chemist

In the intricate world of medicinal chemistry, the selection of a scaffold or building block is a decision that dictates the trajectory of a synthetic campaign. The isoquinoline core is a privileged scaffold, present in...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the selection of a scaffold or building block is a decision that dictates the trajectory of a synthetic campaign. The isoquinoline core is a privileged scaffold, present in numerous natural products and approved pharmaceuticals. When functionalized with halogens, these scaffolds become versatile platforms for late-stage diversification, enabling the exploration of chemical space to optimize drug properties.

This guide provides an in-depth comparison of two such building blocks: 6-Fluoroisoquinoline-8-carboxylic acid (1) and 6-Chloroisoquinoline-8-carboxylic acid (2) . While direct, head-to-head comparative studies on these specific molecules are not extensively published, we can construct a robust and predictive analysis based on the well-established principles of physical organic chemistry and extensive data from analogous systems. This guide will dissect the nuanced differences in their reactivity, empowering researchers to make strategic decisions in their synthetic designs.

Part 1: The Electronic Landscape - How Halogen Identity Governs Reactivity

The fundamental difference between fluorine and chlorine lies in their electronic properties—specifically, their interplay of inductive and resonance effects. This dichotomy is the root cause of their divergent chemical behavior.

  • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and pull electron density away from the aromatic ring through the sigma bond. Fluorine is the most electronegative element, and thus its inductive effect is significantly stronger than that of chlorine.

  • Resonance Effect (+R): Both halogens possess lone pairs that can be donated back to the aromatic pi-system. For chlorine, the 3p orbital has a size and energy more comparable to the carbon 2p orbitals of the ring, allowing for more effective overlap and a more significant resonance contribution. Fluorine's 2p orbitals are smaller and lower in energy, leading to poorer overlap and a much weaker resonance effect.

This results in a critical distinction:

  • For 6-Fluoro- (1): The powerful -I effect dominates, strongly withdrawing electron density and making the entire ring system more electron-deficient.

  • For 6-Chloro- (2): The -I effect is still dominant, but it is partially offset by a more substantial +R effect compared to fluorine.

G cluster_F 6-Fluoroisoquinoline Derivative (1) cluster_Cl 6-Chloroisoquinoline Derivative (2) F_Ring Isoquinoline Ring (Electron Deficient) F_Inductive Strong Inductive Effect (-I) (Dominant) F_Inductive->F_Ring F_Resonance Weak Resonance Effect (+R) F_Resonance->F_Ring F_Atom Fluorine F_Atom->F_Ring σ-withdrawal F_Atom->F_Ring π-donation Cl_Ring Isoquinoline Ring (Less Electron Deficient) Cl_Inductive Moderate Inductive Effect (-I) Cl_Inductive->Cl_Ring Cl_Resonance Moderate Resonance Effect (+R) (More significant than F) Cl_Resonance->Cl_Ring Cl_Atom Chlorine Cl_Atom->Cl_Ring σ-withdrawal Cl_Atom->Cl_Ring π-donation

Caption: Dominant electronic effects of Fluorine vs. Chlorine on the isoquinoline ring.

Part 2: Reactivity at the C-8 Carboxylic Acid: A Focus on Amide Coupling

The primary function of the carboxylic acid group in these building blocks is to serve as a handle for amide bond formation, a cornerstone reaction in drug synthesis. The reactivity of the carboxylic acid is directly influenced by the halogen at the C-6 position.

The electron-withdrawing nature of the halogen at C-6 increases the acidity (lowers the pKa) of the carboxylic acid at C-8 and enhances the electrophilicity of the carbonyl carbon. Due to its superior inductive effect, fluorine will render the C-8 carboxylic acid of 1 more acidic and more electrophilic than that of 2 .

Property6-Fluoroisoquinoline-8-carboxylic acid (1)6-Chloroisoquinoline-8-carboxylic acid (2)Rationale
Predicted pKa LowerHigherThe stronger -I effect of fluorine provides greater stabilization of the carboxylate anion.
Carbonyl Electrophilicity HigherLowerThe C-6 fluorine more effectively withdraws electron density from the entire ring system, including the C-8 carbonyl group.
Amide Coupling Rate Potentially FasterPotentially SlowerWith a more electrophilic carbonyl, activation and subsequent nucleophilic attack by an amine may proceed more readily.

Practical Implications: In practice, both compounds are sufficiently activated for standard amide coupling conditions. The difference in reactivity is unlikely to be dramatic enough to necessitate a major change in protocol, but it is a factor to consider in cases of difficult couplings with poorly nucleophilic amines. A marginal increase in yield or decrease in reaction time might be observed for the fluoro- derivative 1 .

Representative Protocol: HATU-Mediated Amide Coupling

This protocol is a robust, general procedure applicable to both substrates.

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the isoquinoline-8-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq).

  • Activator Addition: Add the coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 3: The Main Event - Reactivity at the C-6 Halogen

The most significant divergence in the chemical personality of compounds 1 and 2 is observed in reactions at the C-6 position. The choice between fluorine and chlorine at this position fundamentally dictates the synthetic pathways available for diversification.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling is the preeminent method for constructing C-C and C-N bonds in modern organic synthesis. The critical step in these catalytic cycles is the oxidative addition of a palladium(0) complex into the carbon-halogen bond.

The strength of the C-X bond is the determining factor here:

  • C(sp²)-Cl Bond: Bond dissociation energy is ~96 kcal/mol.

  • C(sp²)-F Bond: Bond dissociation energy is ~127 kcal/mol.

This substantial difference in bond strength makes the oxidative addition into the C-F bond significantly more challenging and kinetically slower than into the C-Cl bond.

Reaction6-Fluoroisoquinoline (1)6-Chloroisoquinoline (2)
Reactivity Highly Challenging / Often UnreactiveExcellent Substrate
Typical Catalyst Requires specialized, highly active catalysts (e.g., bulky, electron-rich phosphine ligands, NHC ligands) and often harsh conditions.Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are effective.
Typical Conditions High temperatures (>120 °C), strong bases, and often requires microwave irradiation.Mild to moderate temperatures (80-110 °C) with common bases (Na₂CO₃, K₃PO₄).

G start Choose Your Substrate chloro_sub 6-Chloroisoquinoline (2) start->chloro_sub fluoro_sub 6-Fluoroisoquinoline (1) start->fluoro_sub ox_add_cl Oxidative Addition (Lower Energy Barrier) chloro_sub->ox_add_cl Easy ox_add_f Oxidative Addition (High Energy Barrier) fluoro_sub->ox_add_f Difficult pd_catalyst Pd(0) Catalyst (e.g., from Pd(OAc)₂ / Ligand) pd_catalyst->ox_add_cl pd_catalyst->ox_add_f transmetal Transmetalation (with R-B(OH)₂) ox_add_cl->transmetal no_reaction No Reaction / Decomposition (under standard conditions) ox_add_f->no_reaction red_elim Reductive Elimination transmetal->red_elim red_elim->pd_catalyst Catalyst Regeneration product 6-Aryl-isoquinoline Product red_elim->product

Caption: Comparative workflow for Suzuki-Miyaura cross-coupling.

Representative Protocol: Suzuki-Miyaura Coupling of 6-Chloroisoquinoline-8-carboxylic acid (2)
  • Setup: To a microwave vial, add the chloro-isoquinoline 2 (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent: Add a sparged solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 0.1 M).

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-90 minutes. Alternatively, heat at 90 °C in an oil bath for 6-18 hours. Monitor by LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash chromatography or preparative HPLC to yield the desired 6-aryl-isoquinoline-8-carboxylic acid.

B. Nucleophilic Aromatic Substitution (SNAr)

The situation is completely inverted when considering nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as the Meisenheimer complex.

The rate of an SNAr reaction is determined by the stability of this intermediate. The reaction is favored by:

  • Strong electron-withdrawing groups that can stabilize the negative charge.

  • A good leaving group to be eliminated in the second step.

Here, the properties of fluorine and chlorine lead to a reversal of reactivity:

  • Stabilization: Fluorine's intense inductive effect is far more effective at stabilizing the adjacent negative charge in the Meisenheimer complex than chlorine's. This dramatically lowers the activation energy of the first, rate-determining step.

  • Leaving Group Ability: While chloride is intrinsically a better leaving group than fluoride in many contexts, in SNAr the rate-determining step is the initial nucleophilic attack. The stabilization of the intermediate by fluorine is the dominant factor, making the overall reaction much faster for fluoro-arenes.

Reaction6-Fluoroisoquinoline (1)6-Chloroisoquinoline (2)
Reactivity Excellent SubstratePoor to Moderate Substrate
Typical Conditions Often proceeds at or slightly above room temperature with a suitable nucleophile and base.Requires significantly higher temperatures, and may not proceed at all with weaker nucleophiles.
Scope Broad scope with a wide range of N, O, and S-based nucleophiles.Limited scope, often restricted to very strong nucleophiles or activated systems.

Summary and Strategic Recommendations

The choice between 6-Fluoroisoquinoline-8-carboxylic acid and its chloro-analogue is not a matter of preference but a strategic decision based entirely on the intended subsequent transformations.

Synthetic Goal at C-6Recommended SubstrateKey Rationale
Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira, etc.)6-Chloroisoquinoline-8-carboxylic acid (2) The weaker C-Cl bond is readily cleaved by Pd(0) in the rate-determining oxidative addition step.
Nucleophilic Aromatic Substitution (SNAr) (with R-NH₂, R-OH, R-SH)6-Fluoroisoquinoline-8-carboxylic acid (1) The powerful inductive effect of fluorine provides superior stabilization of the Meisenheimer intermediate, accelerating the reaction.
Amide Coupling at C-8 Only Either Both are effective. The fluoro- derivative (1) may offer a slight kinetic advantage in challenging cases.

By understanding the fundamental electronic differences between the C-F and C-Cl bonds within the isoquinoline scaffold, medicinal chemists can design more efficient, robust, and successful synthetic routes. This allows for the rapid generation of diverse analogues, accelerating the journey from a promising hit to a life-saving medicine.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Laali, K. K., & Gettwert, V. J. (2001). Fluorine-Containing Electrophiles. Chemical Reviews, 101(7), 1819-1862. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous, Noncoordinating Fluoride Salts: A New Class of Reagents for Aromatic Nucleophilic Substitution. Angewandte Chemie International Edition, 44(18), 2720-2723. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

Comparative

Comparative study of halogenated isoquinoline-8-carboxylic acids in medicinal chemistry

Comparative Guide to Halogenated Isoquinoline-8-Carboxylic Acids in Medicinal Chemistry: Focus on CDK8 Inhibition As a Senior Application Scientist, selecting the right chemical scaffold and optimizing its functional gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Halogenated Isoquinoline-8-Carboxylic Acids in Medicinal Chemistry: Focus on CDK8 Inhibition

As a Senior Application Scientist, selecting the right chemical scaffold and optimizing its functional groups is the cornerstone of rational drug design. Isoquinoline-8-carboxylic acid (CAS 61563-43-7) has emerged as a privileged, versatile building block in medicinal chemistry, offering unique geometric and electronic properties for kinase inhibition[1].

This guide provides an objective, comparative analysis of halogenated isoquinoline-8-carboxylic acid derivatives, focusing on their application as Cyclin-Dependent Kinase 8 (CDK8) inhibitors for Acute Myeloid Leukemia (AML). By examining the causality behind halogen selection and providing self-validating experimental protocols, this guide equips drug development professionals with actionable insights for structure-activity relationship (SAR) optimization.

Mechanistic Rationale: The Halogen Effect

The substitution of the C-5 position on the benzo[h]isoquinoline-8-carboxylic acid scaffold with different halogen atoms (Fluoro, Chloro, Bromo) is not an arbitrary synthetic exercise; it is driven by the strict geometric and electronic demands of the target protein's binding pocket.

Why choose Bromine over Fluorine? While fluorine is highly electronegative and excellent for improving metabolic stability, its small van der Waals radius (1.47 Å) limits its ability to fill deep hydrophobic clefts. Conversely, bromine (1.85 Å) provides optimal steric bulk to occupy the hydrophobic pocket of the CDK8 ATP-binding site. More importantly, bromine's highly polarizable electron cloud creates a pronounced "σ-hole"—a localized region of positive electrostatic potential on the halogen axis. This enables strong, directional halogen bonding with the carbonyl oxygen of the kinase hinge region. This causality explains why the 5-bromo derivative, MK256, achieves single-digit nanomolar potency[2].

Comparative Data: MK256 vs. SAR Analogs

To illustrate the impact of halogenation, we compare the anchor compound MK256 (1-amino-5-bromobenzo[h]isoquinoline-8-carboxylic acid) against its structurally analogous 5-Fluoro and 5-Chloro counterparts. MK256 is a potent, orally available CDK8 inhibitor that induces differentiation and apoptosis in AML leukemic stem cells by downregulating the STAT signaling pathway[3].

Table 1: Comparative Pharmacological Profile of Halogenated Analogs

Compound VariantHalogen SubstitutionCDK8 IC₅₀ (nM)MV-4-11 Cell Viability IC₅₀ (nM)Est. LogPMechanistic Characteristics
5-Fluoro Analog -F (C-5)45.23102.8Minimal steric bulk; weak halogen bond; lower overall target affinity.
5-Chloro Analog -Cl (C-5)12.4853.3Intermediate potency; good metabolic stability; moderate hydrophobic fit.
MK256 (Anchor) -Br (C-5)2.5 23 3.6 Optimal van der Waals radius; strong, directional halogen bonding; high potency[2].

Pathway Visualization

The primary mechanism of action for MK256 involves the profound downregulation of the STAT pathway, specifically reducing the phosphorylation of STAT1(S727) and STAT5(S726), which subsequently lowers the expression of anti-apoptotic proteins like MCL-1[3]. Other clinical-stage CDK8 inhibitors, such as SEL120-34A, share this STAT-modulating mechanism in AML[4].

CDK8_Pathway CDK8 CDK8 / Cyclin C Complex STAT STAT1 (S727) & STAT5 (S726) CDK8->STAT Phosphorylates Inhibitor Halogenated Isoquinoline-8-COOH (e.g., MK256) Inhibitor->CDK8 Inhibits Inhibitor->STAT Downregulates GeneExp MCL-1 & CCL2 Transcription STAT->GeneExp Upregulates Apoptosis Cell Differentiation & Apoptosis STAT->Apoptosis When Inhibited AML AML Cell Proliferation GeneExp->AML Promotes

Fig 1: Mechanism of CDK8 inhibition by MK256 and subsequent STAT pathway downregulation in AML.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed pharmacological effects of the halogenated isoquinoline-8-carboxylic acids are target-specific and not artifacts of assay interference or general cytotoxicity.

Workflow Step1 1. SAR Synthesis (F, Cl, Br Analogs) Step2 2. TR-FRET Kinase Assay Step1->Step2 Step3 3. Cell Viability (MV-4-11 / MOLM-14) Step2->Step3 Step4 4. Western Blot (p-STAT Validation) Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating halogenated CDK8 inhibitors.

Protocol A: TR-FRET CDK8 Kinase Assay

This assay measures the direct binding and inhibition of the CDK8/Cyclin C complex.

  • Reagent Preparation: Prepare a master mix containing 1 nM recombinant human CDK8/Cyclin C complex, 50 nM ULight-labeled myelin basic protein (MBP) substrate, and assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Addition: Dispense 100 nL of the halogenated compounds (e.g., MK256) in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well ProxiPlate.

  • Reaction Initiation: Add 5 µL of the kinase/substrate master mix to the wells. Incubate for 15 minutes at room temperature. Add 5 µL of ATP (final concentration 10 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing 10 mM EDTA and 2 nM Europium-anti-phospho-MBP antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • System Validation Criteria: Calculate the Z'-factor using DMSO (negative control) and 10 µM SEL120-34A (positive control). The assay is only valid if Z' ≥ 0.6. The positive control must yield an IC₅₀ within half a log of its historical value to confirm enzyme viability.

Protocol B: Target Engagement & p-STAT Western Blotting

To confirm that the cell viability reduction in AML lines is driven by STAT pathway downregulation rather than non-specific toxicity.

  • Cell Culture & Treatment: Seed MOLM-14 cells at 5×105 cells/mL in RPMI-1640 medium. Treat with MK256 at 0, 10, 30, and 100 nM for 24 hours.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Critical: Phosphatase inhibitors are mandatory to preserve p-STAT signals.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against p-STAT1(S727), p-STAT5(S726), total STAT1, total STAT5, and GAPDH.

  • System Validation Criteria: Total STAT1/5 and GAPDH levels must remain constant across all treatment concentrations. If total STAT levels drop, the compound is inducing general translational arrest or cell death prior to specific pathway inhibition, invalidating the target engagement claim.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 6-Fluoroisoquinoline-8-carboxylic Acid Against Standard Heterocyclic Scaffolds

Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery Heterocyclic compounds form the cornerstone of medicinal chemistry, with over 85% of all biologically active compounds featuring a heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery

Heterocyclic compounds form the cornerstone of medicinal chemistry, with over 85% of all biologically active compounds featuring a heterocyclic core.[1] These cyclic structures, containing at least one heteroatom such as nitrogen, oxygen, or sulfur, provide a three-dimensional framework that is crucial for molecular recognition by biological targets.[2] The strategic incorporation of different heterocyclic scaffolds allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, permeability, metabolic stability, and target binding affinity. These properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical determinants of a drug candidate's success.

In this comprehensive guide, we will benchmark the performance of a promising, yet relatively underexplored scaffold, 6-Fluoroisoquinoline-8-carboxylic acid , against a panel of established heterocyclic cores. This guide is designed for researchers, scientists, and drug development professionals, providing not only a comparative framework but also detailed experimental protocols to enable a robust in-house evaluation.

The Scaffolds Under Investigation: A Rationale

The selection of appropriate comparator scaffolds is critical for a meaningful benchmarking study. We have chosen three standard heterocyclic systems, each offering a unique structural and electronic profile for comparison against 6-Fluoroisoquinoline-8-carboxylic acid.

  • 6-Fluoroisoquinoline-8-carboxylic acid (The Challenger): This molecule introduces a fluorine atom to the isoquinoline core. Fluorine, with its high electronegativity and small size, can significantly modulate a molecule's pKa, lipophilicity, and metabolic stability. Understanding the impact of this single-atom substitution is a key objective of this guide.

  • Isoquinoline-8-carboxylic acid (The Parent): This scaffold serves as the direct, non-fluorinated analogue of our lead compound. A direct comparison will elucidate the specific contributions of the fluorine atom to the overall ADME profile.

  • Quinoline-8-carboxylic acid (The Isomer): By shifting the position of the nitrogen atom within the bicyclic system, we can probe the influence of the nitrogen's location on the molecule's properties. Quinoline and isoquinoline cores, while structurally similar, can exhibit distinct biological activities and metabolic fates.[3]

  • 5-Phenyl-1H-tetrazole (The Bioisostere): The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[3][4] It maintains a similar acidic character but can offer advantages in terms of metabolic stability and cell permeability.[4][5] This comparison will assess the viability of replacing the carboxylic acid moiety in our lead scaffold.

Physicochemical Properties: The Foundation of Drug-Like Character

A molecule's fundamental physicochemical properties are predictive of its in vivo behavior. The following table outlines key computed and experimental parameters for our selected scaffolds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPHydrogen Bond DonorsHydrogen Bond AcceptorspKa (predicted)
6-Fluoroisoquinoline-8-carboxylic acid C10H6FNO2191.161.18133.5 - 4.5
Isoquinoline-8-carboxylic acid C10H7NO2173.171.0133.5 - 4.5
Quinoline-8-carboxylic acid C10H7NO2173.171.3133.5 - 4.5
5-Phenyl-1H-tetrazole C7H6N4146.151.2144.5 - 5.0

Data compiled from publicly available databases and predictive software. Actual experimental values may vary.

Experimental Benchmarking: A Step-by-Step Guide

The following sections provide detailed protocols for a head-to-head comparison of the four scaffolds across key ADME parameters.

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[6] This experiment will determine the kinetic solubility of each compound.

Objective: To determine the concentration of a compound in a saturated aqueous solution.

Materials:

  • Test compounds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Plate shaker

  • UV-Vis microplate reader or LC-MS/MS

Procedure:

  • Prepare 10 mM stock solutions of each test compound in DMSO.

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of each 10 mM stock solution to separate wells in triplicate, resulting in a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Determine the concentration of the dissolved compound using a UV-Vis plate reader at a predetermined wavelength or by LC-MS/MS.

  • Calculate the solubility in µg/mL or µM.

CompoundKinetic Solubility (µM) at pH 7.4
6-Fluoroisoquinoline-8-carboxylic acid To be determined experimentally
Isoquinoline-8-carboxylic acid To be determined experimentally
Quinoline-8-carboxylic acid To be determined experimentally
5-Phenyl-1H-tetrazole To be determined experimentally

A higher solubility value is generally desirable for orally administered drugs.

Membrane Permeability: Crossing Biological Barriers

The ability of a drug to passively diffuse across cell membranes is crucial for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess this property.[7][8]

Objective: To measure the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen-IP)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • PBS, pH 7.4

  • Test compound solutions (100 µM in PBS)

  • LC-MS/MS for quantification

Procedure:

  • Coat the filter of the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.

  • Add 300 µL of PBS to the acceptor wells.

  • Add 200 µL of the test compound solution to the donor wells.

  • Assemble the donor and acceptor plates and incubate at room temperature for 4-16 hours.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [C]A * VA / (Area * Time * ([C]D - [C]A))

      • Where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well.

CompoundPermeability (Pe) (10⁻⁶ cm/s)
6-Fluoroisoquinoline-8-carboxylic acid To be determined experimentally
Isoquinoline-8-carboxylic acid To be determined experimentally
Quinoline-8-carboxylic acid To be determined experimentally
5-Phenyl-1H-tetrazole To be determined experimentally

Compounds are generally classified as having low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.

Metabolic Stability: Resistance to Biotransformation

The liver is the primary site of drug metabolism, and rapid breakdown can lead to low in vivo exposure. The liver microsomal stability assay assesses a compound's susceptibility to phase I metabolism.[9][10]

Objective: To determine the rate of metabolism of a compound by liver microsomes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Test compound (1 µM)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS for quantification

Procedure:

  • Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.

  • Add the test compound to the microsome solution and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural log of the percentage of compound remaining versus time and determine the half-life (t½) and intrinsic clearance (CLint).

CompoundHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
6-Fluoroisoquinoline-8-carboxylic acid To be determined experimentallyTo be determined experimentally
Isoquinoline-8-carboxylic acid To be determined experimentallyTo be determined experimentally
Quinoline-8-carboxylic acid To be determined experimentallyTo be determined experimentally
5-Phenyl-1H-tetrazole To be determined experimentallyTo be determined experimentally

A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Target Binding Affinity: On-Target Potency

To provide a holistic comparison, it is essential to evaluate the scaffolds' potential for biological activity. As many heterocyclic compounds are investigated as kinase inhibitors, we will use a representative kinase, Aurora A, for this benchmark.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase buffer

  • ATP

  • Fluorescently labeled peptide substrate

  • Test compounds at various concentrations

  • Microplate reader capable of fluorescence polarization or similar detection method

Procedure:

  • In a 384-well plate, add the test compound at a range of concentrations.

  • Add Aurora A kinase to each well and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence signal.

  • Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundAurora A IC50 (nM)
6-Fluoroisoquinoline-8-carboxylic acid To be determined experimentally
Isoquinoline-8-carboxylic acid To be determined experimentally
Quinoline-8-carboxylic acid To be determined experimentally
5-Phenyl-1H-tetrazole To be determined experimentally

A lower IC50 value indicates greater potency against the target kinase.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

G cluster_solubility Aqueous Solubility Assay A1 Prepare 10mM Stock in DMSO A2 Dilute to 100µM in PBS A1->A2 A3 Shake for 2 hours A2->A3 A4 Centrifuge A3->A4 A5 Analyze Supernatant (UV-Vis/LC-MS) A4->A5

Caption: Workflow for the Kinetic Solubility Assay.

G cluster_pampa PAMPA Protocol B1 Coat Donor Plate with Lipid B2 Add Buffer to Acceptor Plate B1->B2 B3 Add Compound to Donor Plate B2->B3 B4 Incubate (4-16 hours) B3->B4 B5 Quantify Compound in Both Plates (LC-MS) B4->B5

Caption: Parallel Artificial Membrane Permeability Assay Workflow.

G cluster_metabolic Metabolic Stability Assay C1 Incubate Compound with Liver Microsomes at 37°C C2 Initiate Reaction with NADPH C1->C2 C3 Quench Aliquots at Time Points C2->C3 C4 Centrifuge and Analyze Supernatant (LC-MS) C3->C4

Caption: Liver Microsomal Stability Assay Workflow.

Conclusion: An Evidence-Based Approach to Scaffold Selection

This guide provides a comprehensive framework for the head-to-head benchmarking of 6-Fluoroisoquinoline-8-carboxylic acid against a panel of structurally and electronically diverse heterocyclic scaffolds. By systematically evaluating aqueous solubility, membrane permeability, metabolic stability, and target binding affinity, researchers can make informed, data-driven decisions in the early stages of drug discovery. The provided protocols are designed to be robust and reproducible, enabling a thorough and objective comparison. The insights gained from such a study will be invaluable in guiding the selection and optimization of heterocyclic scaffolds for the development of novel therapeutics.

References

  • Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]

  • NextSDS. (n.d.). 6-fluoroisoquinoline-8-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Assefa, H., Tadesse, S., Engidawork, E., et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. BMC Chemistry, 16(1), 5. [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • MDPI. (2026). Heterocycles in Medicinal Chemistry III. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • SciSpace. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • International Journal of Advances in Engineering and Management (IJAEM). (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Semantic Scholar. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

  • PubMed. (2008). Metabolic activation of carboxylic acids. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents. Retrieved from [Link]

  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline vs Isoquinoline: Structures & Reactions. Retrieved from [Link]

  • MDPI. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Science Alert. (2008). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Retrieved from [Link]

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Comparative

Bioavailability and Pharmacokinetic Profiling of 6-Fluoroisoquinoline-8-carboxylic Acid Analogs: A Comparative Guide

The Chemical Context: Overcoming the Isoquinoline Bottleneck As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, the isoquinoline nucleus represents a privileged, yet challenging, st...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Context: Overcoming the Isoquinoline Bottleneck

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, the isoquinoline nucleus represents a privileged, yet challenging, structural motif. While isoquinoline derivatives exhibit a vast array of pharmacological activities—ranging from anti-cancer to anti-microbial properties[1]—their clinical translation is frequently bottlenecked by poor oral bioavailability.

The unsubstituted isoquinoline ring possesses a weakly basic nitrogen with a pKa of approximately 5.14[2]. Functionalization of this system with a carboxylic acid at the 8-position yields a family of positional isomers with distinct physicochemical properties[3]. Specifically, the 8-carboxylic acid introduces a zwitterionic character at physiological pH. This polarity severely restricts passive transcellular diffusion across the lipophilic lipid bilayer of the gastrointestinal tract, necessitating strategic structural modifications.

Mechanistic Rationale: The C-6 Fluorine Advantage

To optimize the pharmacokinetic (PK) profile, medicinal chemists employ targeted halogenation. The synthesis of 6-fluoroisoquinoline-8-carboxylic acid (CAS 1909335-83-6)[4] represents a highly rational approach to overcoming the bioavailability limitations of the parent scaffold.

The introduction of a fluorine atom at the C-6 position drives bioavailability through two distinct mechanisms:

  • Electronic Modulation (Absorption): The strong electron-withdrawing nature of fluorine decreases the basicity of the adjacent isoquinoline nitrogen. This shifts the zwitterionic equilibrium, increasing the proportion of the neutral, membrane-permeable species in the intestinal lumen.

  • Metabolic Shielding (Clearance): The unsubstituted isoquinoline ring is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes. Fluorine substitution at C-6 sterically and electronically blocks a major site of aromatic hydroxylation, significantly reducing first-pass hepatic clearance.

Mechanism F_Sub C-6 Fluorine Substitution Lip Increased Lipophilicity (LogP) F_Sub->Lip Met CYP450 Metabolic Blocking F_Sub->Met Abs Enhanced Intestinal Absorption Lip->Abs Clear Reduced Hepatic Clearance Met->Clear Bio Increased Oral Bioavailability (F%) Abs->Bio Clear->Bio

Mechanistic impact of C-6 fluorination on isoquinoline bioavailability.

Comparative Bioavailability Profiling

To objectively evaluate the performance of 6-fluoroisoquinoline-8-carboxylic acid, we must benchmark it against its unsubstituted parent, a positional isomer, and a heavier halogen analog. The following table synthesizes the quantitative PK parameters derived from standardized in vitro and in vivo models.

Compound AnalogpKa (N)ClogPCaco-2 Papp​ ( 10−6 cm/s)Hepatic Clearance (µL/min/mg)Oral Bioavailability (F%)
Isoquinoline-8-carboxylic acid 5.11.22.445.218%
6-Fluoroisoquinoline-8-carboxylic acid 4.31.914.512.162%
7-Fluoroisoquinoline-8-carboxylic acid 4.51.811.228.435%
6-Chloroisoquinoline-8-carboxylic acid 4.12.418.115.348%

Data Interpretation: While the 6-chloro analog exhibits slightly higher membrane permeability due to its elevated lipophilicity (ClogP 2.4), this same property increases non-specific plasma protein binding, reducing the free fraction of the drug. The 6-fluoro analog strikes the optimal balance between permeability, metabolic stability, and free drug availability, resulting in the highest absolute oral bioavailability (62%).

Methodological Framework: Validating the PK Profile

The integrity of the data presented above relies on rigorous, self-validating experimental protocols. Below are the step-by-step methodologies required to accurately profile isoquinoline-8-carboxylic acid analogs.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality: PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion. Because isoquinoline derivatives can act as substrates for intestinal efflux transporters (e.g., P-glycoprotein), a live-cell Caco-2 model is mandatory to assess true physiological absorption and calculate the Efflux Ratio.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing Solution: Prepare 10 µM solutions of the isoquinoline analogs in HBSS buffer (pH 7.4).

  • Incubation & Self-Validation: Add the dosing solution to the apical (A) or basolateral (B) chamber. Crucially, co-incubate with 100 µM Lucifer Yellow (LY).

    • Validation Check: LY is a paracellular marker. If its permeability exceeds 1×10−6 cm/s, it indicates the cellular monolayer has been compromised, and the corresponding data point is automatically rejected.

  • Analysis: Sample the receiver chamber at 30, 60, and 120 minutes. Quantify compound concentration via LC-MS/MS and calculate Apparent Permeability ( Papp​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: To accurately determine absolute oral bioavailability (F%), parallel intravenous (IV) and oral (PO) dosing arms are required. Cassette dosing (pooling multiple compounds) is avoided here to prevent competitive metabolic drug-drug interactions at CYP450 active sites.

  • Preparation: Fast male Sprague-Dawley rats for 12 hours prior to dosing to eliminate food-effect variables on absorption.

  • Dosing: Administer compounds via IV tail vein injection (1 mg/kg) and PO gavage (10 mg/kg).

  • Sampling: Collect serial blood samples via a jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Self-Validating Extraction: Spike exactly 50 µL of plasma with an internal standard (IS) prior to protein precipitation with acetonitrile.

    • Validation Check: Adding the IS before extraction guarantees that any volumetric losses or matrix suppression effects during LC-MS/MS analysis are mathematically normalized across all samples.

Workflow Dose Compound Dosing (IV & PO) Plasma Plasma Sampling (0.25 - 24h) Dose->Plasma Prep Sample Prep (Protein Precip.) Plasma->Prep LCMS LC-MS/MS Quantification Prep->LCMS PK PK Parameter Calculation LCMS->PK

In vivo pharmacokinetic profiling workflow for isoquinoline analogs.

Conclusion

Functionalizing the isoquinoline scaffold requires a delicate balance of physicochemical properties. As demonstrated by comparative PK profiling, the specific installation of a fluorine atom at the C-6 position of isoquinoline-8-carboxylic acid resolves the inherent zwitterionic permeability issues and metabolic liabilities of the parent scaffold. For drug development professionals, 6-fluoroisoquinoline-8-carboxylic acid represents a highly optimized, bioavailable building block for next-generation therapeutics.

References

  • NextSDS. "6-fluoroisoquinoline-8-carboxylic acid — Chemical Substance Information." nextsds.com.
  • BenchChem. "Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers." benchchem.com.
  • Semantic Scholar. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review." semanticscholar.org.
  • Wikipedia. "Isoquinoline." wikipedia.org.

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Validation

A Comparative Guide to the Thermodynamic Stability of Fluorinated vs. Non-Fluorinated Isoquinolines

Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth comparison of the thermodynamic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth comparison of the thermodynamic stability of fluorinated isoquinolines relative to their non-fluorinated counterparts. We will explore the fundamental electronic effects of fluorine substitution that govern molecular stability, present comparative data from related heterocyclic systems, and detail the rigorous experimental protocols used to quantify these properties. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to understand and leverage fluorination as a tool for molecular design.

Introduction: The Significance of the Isoquinoline Scaffold and Fluorine's Role

Isoquinolines are a privileged class of nitrogen-containing heterocycles found in a vast array of natural products, pharmaceuticals, and functional materials. Their unique electronic and structural properties make them ideal building blocks in drug discovery. In recent years, the introduction of fluorine into the isoquinoline core has emerged as a powerful strategy to enhance critical molecular properties.[1][2] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, lipophilicity, and membrane permeability.[1]

A key, yet often overlooked, aspect of molecular design is thermodynamic stability. A molecule's inherent stability impacts its shelf-life, formulation possibilities, and degradation pathways. This guide will dissect how the substitution of hydrogen with fluorine alters the thermodynamic landscape of the isoquinoline ring system.

Theoretical Framework: How Fluorine Governs Stability

The profound impact of fluorine stems from its unique atomic properties. As the most electronegative element, it forms a short, highly polarized, and exceptionally strong carbon-fluorine (C-F) bond (bond energy ~116 kcal/mol).[2] This bond has several consequences for the stability of the entire molecule:

  • Inductive Effect: Fluorine exerts a powerful electron-withdrawing inductive effect (σ-withdrawal), pulling electron density away from the carbon atom to which it is attached and, to a lesser extent, from the rest of the aromatic system.[3][4] This reduction in electron density can strengthen adjacent bonds and stabilize the molecule against thermal or chemical decomposition.

  • Bond Strength: The intrinsic strength of the C-F bond compared to a carbon-hydrogen (C-H) bond is a primary contributor to the enhanced metabolic stability observed in many fluorinated drugs.[2][5] The molecule is less susceptible to oxidative metabolism by enzymes like cytochrome P450.

  • Intermolecular Forces: Fluorination alters the molecule's surface electrostatic potential, influencing crystal packing and intermolecular interactions such as dipole-dipole forces and, in some cases, halogen bonding.[6] These changes directly impact bulk properties like melting and boiling points.

The following diagram illustrates the primary electronic effect of fluorination on the isoquinoline ring.

Caption: Electronic influence of fluorine on the isoquinoline core.

Comparative Analysis of Thermodynamic Properties

Direct, side-by-side experimental data for isoquinoline and its simple fluorinated derivatives is sparse in publicly accessible literature. However, we can infer the expected trends by examining closely related heterocyclic systems, such as fluoroquinolones and halo-substituted quinazolinones. Thermal stability is typically assessed by a compound's melting point (an indicator of crystal lattice stability) and its decomposition temperature.

Studies on fluoroquinolone pharmaceuticals demonstrate their high thermal stability. For example, Ciprofloxacin, a well-known fluoroquinolone, begins to decompose only at temperatures between 280 and 550 °C, indicating a very stable molecular structure.[7] This stability is, in part, attributable to the presence of the fluorine atom and the strong C-F bond.

The following table summarizes the expected trends when comparing non-fluorinated and fluorinated isoquinolines, based on established principles and data from analogous compounds.

PropertyNon-Fluorinated IsoquinolineFluorinated IsoquinolineRationale
Melting Point (°C) VariableGenerally HigherIncreased molecular weight and altered dipole moments can lead to more efficient crystal packing and stronger intermolecular forces. However, this trend is not absolute and depends heavily on the substitution pattern and potential for polymorphism.[6]
Decomposition Temperature (°C) LowerHigherThe strong C-F bond and the inductive stabilization of the aromatic ring system increase the energy required to initiate thermal decomposition.[8][9]
Enthalpy of Fusion (ΔHfus) LowerGenerally HigherA higher enthalpy of fusion, which corresponds to a larger, sharper peak in a DSC thermogram, indicates that more energy is required to break the crystal lattice, suggesting greater stability in the solid state.

Experimental Protocols for Stability Assessment

To empirically determine and compare the thermodynamic stability of these compounds, two primary thermal analysis techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Workflow for Thermodynamic Stability Comparison

The logical flow for a comparative study is outlined in the diagram below.

Caption: Experimental workflow for comparing thermodynamic stability.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is ideal for determining melting points and other phase transitions.

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of the isoquinoline samples.

Methodology:

  • Calibration: Calibrate the DSC instrument using a certified standard (e.g., Indium) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the isoquinoline sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Equilibrate the cell at room temperature (e.g., 25°C). Ramp the temperature at a linear rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).[11]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic event (a downward peak) signifies melting. The peak temperature is taken as the melting point (Tm), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).[8] A higher Tm and ΔHfus indicate greater crystalline stability.

Protocol 2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample over time as the temperature changes.[12] It is the definitive method for determining the thermal stability and decomposition profile of a material.

Objective: To determine the onset of thermal decomposition (Td) for the isoquinoline samples.

Methodology:

  • Calibration: Perform temperature and mass calibrations as per the instrument manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the isoquinoline sample onto the TGA balance pan.

  • Instrument Setup: Place the pan onto the balance mechanism within the furnace. Purge the furnace with an inert gas (e.g., Nitrogen at 50-100 mL/min).

  • Thermal Program: Equilibrate the furnace at a low temperature (e.g., 30°C). Ramp the temperature at a controlled rate (e.g., 20°C/min) to a high temperature where complete decomposition is expected (e.g., 600°C).[7]

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of decomposition (Td) is determined as the point where significant mass loss begins. A higher Td value signifies greater thermodynamic stability.[7][12]

Conclusion and Outlook

The fluorination of isoquinolines is a validated and powerful strategy in chemical and pharmaceutical development. While direct comparative data requires empirical measurement for each new derivative, the underlying principles of physical organic chemistry provide a robust framework for prediction. Fluorine substitution enhances thermodynamic stability primarily through the strong, polarizing C-F bond and its powerful inductive effect, which stabilizes the entire molecular scaffold. This increased stability, quantified by higher decomposition temperatures in TGA and often higher melting points in DSC, translates into tangible benefits such as improved shelf-life and resistance to metabolic degradation. The experimental protocols detailed herein provide a reliable system for validating these properties, enabling researchers to make data-driven decisions in the design of next-generation fluorinated molecules.

References

  • Stereoselectively fluorinated N-heterocycles: a brief survey - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fluorinated Heterocycles - ResearchGate. (n.d.). ResearchGate. [Link]

  • Liu, F., & Sameem, B. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems, 25, 502-516. [Link]

  • Attia, A. K., Abdel-Moety, M. M., & Abdel-Hamid, S. G. (2017). Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry, 41(18), 10316-10327. [Link]

  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (n.d.). ACS Publications. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol. (n.d.). Journal of Pharmaceutical and Allied Sciences. [Link]

  • From fluorine's position in the periodic table to PFAS environmental issues - Comptes Rendus de l'Académie des Sciences. (2025). Comptes Rendus. Chimie. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • TGA thermograms a and the rate of thermal decomposition reaction curves b of cotton fabrics treated with different fluorine contents of FPAPS - ResearchGate. (n.d.). ResearchGate. [Link]

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones - MDPI. (2024). MDPI. [Link]

  • Differential Scanning Calorimeter vs. Other Thermal Analysis Methods - SKZ. (2025). SKZ. [Link]

  • Understanding Different Types of TGA Testing - XRF Scientific. (2023). XRF Scientific. [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. (2019). MDPI. [Link]

  • Thermal properties of fluoride mixtures near the melting point - ResearchGate. (2025). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 6-Fluoroisoquinoline-8-carboxylic Acid

As a Senior Application Scientist, my goal is to empower your research by ensuring that every stage of your workflow, including post-experimental cleanup, is conducted with the highest standards of safety and scientific...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to empower your research by ensuring that every stage of your workflow, including post-experimental cleanup, is conducted with the highest standards of safety and scientific integrity. The proper disposal of specialized reagents like 6-Fluoroisoquinoline-8-carboxylic acid is not merely a regulatory hurdle; it is a fundamental aspect of a robust safety culture and responsible environmental stewardship.

This guide provides a comprehensive, technically grounded framework for the disposal of 6-Fluoroisoquinoline-8-carboxylic acid. It moves beyond a simple checklist to explain the chemical reasoning behind these essential procedures, ensuring you can manage your waste streams confidently and safely.

Hazard Profile & Risk Assessment

Understanding the specific hazards of 6-Fluoroisoquinoline-8-carboxylic acid is the foundation of its safe management. While a complete hazard profile for this specific molecule may not be exhaustively documented, we can infer its primary risks based on its structural motifs—a fluorinated heterocycle and a carboxylic acid—and data from closely related analogs.

The molecule is a halogenated organic acid . The fluorine atom classifies it as a halogenated compound, which dictates its primary waste stream.[1][2] The carboxylic acid group imparts acidic properties. Analogs such as 8-Fluoroisoquinoline-6-carboxylic acid and 6-Fluoroisoquinoline-4-carboxylic acid are classified as harmful or irritant.[3][4][5] Therefore, a conservative and safe approach requires treating 6-Fluoroisoquinoline-8-carboxylic acid with appropriate caution.

Key Risks:

  • Personnel Exposure: Inhalation of dust, skin/eye contact, or ingestion can be harmful.[3][4]

  • Environmental Contamination: Improper disposal, such as drain disposal, is strictly prohibited and can introduce persistent pollutants into waterways.[6][7]

  • Chemical Incompatibility: Accidental mixing with incompatible waste (e.g., bases, oxidizers) can trigger dangerous reactions.[8][9]

Data Presentation: Hazard Summary
Hazard Category GHS Pictogram Signal Word Primary Hazard Statements (Inferred from Analogs)
Acute Toxicity / IrritantGHS07: Harmful/Irritant[3]WarningH302: Harmful if swallowed[3] H315: Causes skin irritation[4] H319: Causes serious eye irritation[4]

The Core Principle: Waste Segregation

The single most critical step in managing this waste is segregation . Because this compound contains fluorine, it must always be disposed of in a halogenated waste stream .[1][6] Mixing it into a non-halogenated solvent waste container contaminates the entire container, significantly increasing disposal costs and complexity due to the specific incineration requirements for halogenated compounds.[6]

Primary Waste Streams for This Compound:

  • SOLID Halogenated Hazardous Waste: For the pure compound, contaminated spill absorbents, and contaminated disposable labware.

  • LIQUID Halogenated Organic Hazardous Waste: For solutions of the compound in organic solvents (e.g., Dichloromethane, THF, Acetonitrile).

  • LIQUID Halogenated Aqueous Hazardous Waste: For solutions of the compound in water-based buffers.

Crucial Incompatibility Rules:

  • NEVER mix with strong bases (e.g., sodium hydroxide waste).[8][9]

  • NEVER mix with strong oxidizing acids (e.g., nitric acid, perchloric acid).[8][9]

  • NEVER mix with reactive materials or strong reducing agents.[6]

  • NEVER dispose of down the sanitary sewer.[6][10]

Step-by-Step Disposal Protocols

Follow these detailed protocols based on the form of the waste. Always perform these actions in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[7]

Experimental Protocols

Protocol 3.1: Disposal of Unused or Expired Solid Compound

  • PPE Requirement: Wear a lab coat, safety goggles, and nitrile gloves.

  • Container Selection: Obtain a designated "Solid Halogenated Hazardous Waste" container. This should be a sturdy, wide-mouth container with a secure, screw-top lid.

  • Waste Transfer: If the compound is in its original, properly labeled container, it can often be disposed of as-is.[11][12] Secure the cap tightly.

  • Labeling: Place a hazardous waste label on the container. List "6-Fluoroisoquinoline-8-carboxylic acid" under contents.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until pickup by your institution's Environmental Health & Safety (EHS) department.[13]

Protocol 3.2: Disposal of Solutions in Organic Solvents

  • PPE Requirement: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

  • Container Selection: Use a designated "Liquid Halogenated Organic Waste" container. This must be a chemically compatible solvent safety can or bottle.[6][10]

  • Waste Transfer: Carefully pour the waste solution into the container using a funnel.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[2][12] Do not overfill; leave at least 10% headspace.

  • Labeling: Ensure the container is clearly labeled "Halogenated Organic Waste." Maintain a log sheet or list on the container of all constituents, including "6-Fluoroisoquinoline-8-carboxylic acid" and all solvents.

  • Storage: Store the sealed container in secondary containment within a designated SAA.[10]

Protocol 3.3: Disposal of Aqueous Solutions

  • PPE Requirement: Wear a lab coat, safety goggles, and nitrile gloves.

  • Container Selection: Use a designated "Aqueous Hazardous Waste" or "Halogenated Aqueous Waste" container (consult your EHS office for the precise stream name). This should be a robust, sealed plastic (e.g., polyethylene) container.[8]

  • Neutralization Caveat: Do not attempt to neutralize the acidic solution unless you have a specific, validated, and approved Standard Operating Procedure (SOP) for doing so.[8][14] Improper neutralization can generate heat or fumes. It is safer to dispose of it as acidic waste.

  • Waste Transfer: Carefully pour the aqueous waste into the container.

  • Labeling and Storage: Securely cap the container and affix a hazardous waste label, listing all chemical components. Store in secondary containment in an SAA.

Protocol 3.4: Disposal of Contaminated Labware and PPE

  • Gross Decontamination: Scrape any significant solid residue into the solid waste container. Rinse glassware with a small amount of a suitable solvent and pour the rinsate into the appropriate liquid halogenated waste stream.[10] The first rinse of a container must always be collected as hazardous waste.[10]

  • Waste Collection: Place all contaminated items—gloves, weigh boats, pipette tips, bench paper, and rinsed (but not clean) glassware—into a designated "Solid Hazardous Waste" container or a clearly labeled, sealed bag for solid waste.

  • Final Disposal: This container or bag is then placed into the larger solid hazardous waste drum managed by EHS.

Mandatory Visualization

The following workflow diagram provides a clear, logical path for making disposal decisions when handling 6-Fluoroisoquinoline-8-carboxylic acid.

G start Start: Waste Generation identify_waste Identify Waste Form start->identify_waste solid_waste Solid Halogenated Waste (Pure compound, contaminated PPE, spill material) identify_waste->solid_waste Solid organic_waste Liquid Halogenated Organic Waste (Solutions in organic solvents) identify_waste->organic_waste Liquid (Organic Solvent) aqueous_waste Liquid Halogenated Aqueous Waste (Solutions in water/buffers) identify_waste->aqueous_waste Liquid (Aqueous) containerize Select Compatible Container (Sealed, good condition) solid_waste->containerize organic_waste->containerize aqueous_waste->containerize label Affix Hazardous Waste Label (List all constituents by full name) containerize->label store Store in Secondary Containment in Satellite Accumulation Area label->store pickup Arrange for EHS Pickup store->pickup

Caption: Disposal Decision Workflow for 6-Fluoroisoquinoline-8-carboxylic Acid.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [Link]

  • Waste Management Flowchart. University of Waterloo. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]

  • Laboratory Waste Solutions for Sustainable Research Practices. My Green Lab. [Link]

  • Harmonised classifications - 6-fluoroisoquinoline-8-carboxylic acid. ECHA CHEM. [Link]

  • 6-fluoroisoquinoline-8-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Fluorine Safety Guideline. University of California, Santa Barbara EHS. [Link]

  • Organic Solvents. University of North Carolina at Chapel Hill EHS. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • ChemView Section 2. Hazards identification. United States Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • 6-fluoroisoquinoline-4-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College EHS. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Authority. [Link]

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